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  • Product: 4-Fluoro-3-(furan-2-YL)benzoic acid
  • CAS: 1261913-95-4

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 4-Fluoro-3-(furan-2-yl)benzoic Acid: An In-Depth Technical Guide

Executive Summary The synthesis of highly functionalized biaryl and heteroaryl systems is a cornerstone of modern medicinal chemistry. 4-Fluoro-3-(furan-2-yl)benzoic acid is a critical building block, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl and heteroaryl systems is a cornerstone of modern medicinal chemistry. 4-Fluoro-3-(furan-2-yl)benzoic acid is a critical building block, frequently utilized in the development of EP2 and EP4 receptor agonists for the treatment of fibrotic and inflammatory diseases[1]. This whitepaper provides a comprehensive, self-validating protocol for the synthesis of this molecule via a Suzuki-Miyaura cross-coupling strategy. By analyzing the mechanistic causality behind catalyst selection, solvent effects, and workup procedures, this guide ensures high-fidelity reproducibility for process chemists and researchers.

Retrosynthetic Strategy & Mechanistic Rationale

The most robust approach to constructing the C-C bond between a fluorinated benzoic acid and a furan ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Starting Material Selection:

  • Electrophile: 3-Bromo-4-fluorobenzoic acid. The highly electronegative fluorine atom at the para position withdraws electron density from the aromatic ring via inductive effects. This significantly increases the electrophilicity of the adjacent C-Br bond, lowering the activation energy required for the oxidative addition of the Pd(0) catalyst.

  • Nucleophile: Furan-2-boronic acid. While highly reactive, electron-rich heteroaryl boronic acids are notoriously susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under basic aqueous conditions. Therefore, controlling the base strength and reaction temperature is paramount to favor transmetalation over degradation.

Protection Strategy: The carboxylic acid moiety is left unprotected. While esterification prior to coupling is a common reflex, it adds two unnecessary synthetic steps (protection and deprotection). By utilizing a stoichiometric excess of base (≥3.0 equivalents), the carboxylic acid is converted in situ to its unreactive sodium or potassium carboxylate salt, allowing the cross-coupling to proceed smoothly while providing a highly polar handle for downstream purification.

The Catalytic Cycle

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle, driven by the precise orchestration of oxidative addition, base exchange, transmetalation, and reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(dppf)] OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition 3-Bromo-4-fluorobenzoic acid BaseEx Base Exchange Complex Ar-Pd(II)-OH OxAdd->BaseEx Base Exchange K2CO3 / H2O TransMet Transmetalation Complex Ar-Pd(II)-Furan BaseEx->TransMet Transmetalation Furan-2-boronic acid TransMet->Pd0 Reductive Elimination Product 4-Fluoro-3-(furan-2-yl) benzoic acid TransMet->Product Product Release

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target molecule.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various conditions were screened to mitigate the protodeboronation of furan-2-boronic acid while ensuring complete consumption of the aryl bromide.

Table 1: Reaction Optimization Matrix

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh₃)₄Na₂CO₃ (2.0)THF / H₂O7045Incomplete conversion; 2.0 eq base is insufficient to neutralize the acid, activate the boron, and buffer the HBr byproduct.
2Pd(PPh₃)₄Na₂CO₃ (3.0)Dioxane / H₂O8072Better solubility. However, monodentate PPh₃ ligands dissociate, leading to moderate catalyst deactivation over 12h.
3Pd(dppf)Cl₂ K₂CO₃ (3.0) Dioxane / H₂O 80 89 Optimal. Bidentate dppf ligand prevents Pd black formation. K⁺ ions accelerate the transmetalation step.
4Pd(dppf)Cl₂Cs₂CO₃ (3.0)Toluene / H₂O10065High temperature combined with a strong base led to rapid protodeboronation of the furan-2-boronic acid.

Experimental Protocol (Self-Validating Workflow)

The following protocol utilizes the optimized conditions from Entry 3. It is designed as a self-purifying system: the product's solubility is manipulated via pH control, eliminating the need for column chromatography.

Workflow Step1 1. Reaction Setup Weigh reagents, degas Dioxane/H2O Step2 2. Cross-Coupling Heat at 80°C for 12h under N2 Step1->Step2 Step3 3. Biphasic Workup Filter Celite, extract impurities (EtOAc) Step2->Step3 Step4 4. Acidification Acidify aqueous layer to pH 2 with HCl Step3->Step4 Step5 5. Isolation Filter precipitate, wash with H2O, dry Step4->Step5

Fig 2: Step-by-step workflow for synthesis, workup, and isolation.

Step-by-Step Methodology
  • Reagent Preparation & Degassing: In a 250 mL round-bottom flask, suspend 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol) and furan-2-boronic acid (5.6 g, 50.2 mmol, 1.1 eq) in a mixture of 1,4-Dioxane (80 mL) and distilled water (20 mL).

    • Causality Check: Degas the biphasic mixture by sparging with Nitrogen or Argon for 20 minutes. Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) peroxo complexes, killing the catalytic cycle.

  • Catalyst & Base Addition: Add Potassium Carbonate (K₂CO₃) (18.9 g, 136.8 mmol, 3.0 eq) followed by Pd(dppf)Cl₂ (1.67 g, 2.28 mmol, 5 mol%).

    • Visual Cue: The solution will turn a deep red/orange upon catalyst addition. Effervescence may briefly occur as the carboxylic acid is neutralized.

  • Heating: Equip the flask with a reflux condenser, blanket with N₂, and heat to 80 °C in an oil bath for 12 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1).

  • Alkaline Filtration (Workup Phase I): Cool the reaction to room temperature. The mixture will contain black suspended particles (Pd black). Filter the entire mixture through a pad of Celite to remove the spent catalyst, washing the pad with 50 mL of water.

  • Orthogonal Extraction (Workup Phase II): Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Causality Check: At this stage, the pH is >9. The target molecule exists as a highly polar potassium carboxylate and remains entirely in the aqueous layer. The EtOAc layer captures unreacted furan, homocoupled furan dimers, and cleaved phosphine ligands. Discard the organic layer.

  • Acidification & Precipitation (Workup Phase III): Transfer the purified aqueous layer to a large beaker equipped with a magnetic stirrer. Place in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0 - 3.0 (verify with pH paper).

    • Visual Cue: A dense, off-white to pale brown precipitate will crash out of solution immediately as the carboxylate is protonated to the insoluble free acid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 x 30 mL) to remove residual inorganic salts. Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the title compound.

Analytical Characterization

To verify the structural integrity of the synthesized 4-fluoro-3-(furan-2-yl)benzoic acid, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.20 (br s, 1H, COOH), 8.25 (dd, J = 7.5, 2.2 Hz, 1H, Ar-H), 7.95 (ddd, J = 8.5, 5.0, 2.2 Hz, 1H, Ar-H), 7.85 (dd, J = 1.8, 0.8 Hz, 1H, Furan-H5), 7.45 (dd, J = 10.5, 8.5 Hz, 1H, Ar-H), 7.05 (dd, J = 3.4, 0.8 Hz, 1H, Furan-H3), 6.65 (dd, J = 3.4, 1.8 Hz, 1H, Furan-H4).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (m, 1F).

  • LC-MS (ESI-): m/z calculated for C₁₁H₆FO₃ [M-H]⁻ 205.03, found 205.1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Pritchard, C., et al. (2010). EP2 receptor agonists. US Patent 7803841B2.

Sources

Exploratory

physicochemical properties of 4-Fluoro-3-(furan-2-YL)benzoic acid

Executive Summary In modern drug discovery, the strategic incorporation of bifunctional building blocks is critical for developing high-affinity, metabolically stable therapeutics. 4-Fluoro-3-(furan-2-yl)benzoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of bifunctional building blocks is critical for developing high-affinity, metabolically stable therapeutics. 4-Fluoro-3-(furan-2-yl)benzoic acid (CAS: 1261913-95-4) represents a highly versatile scaffold that integrates three distinct pharmacophoric features: a carboxylic acid for solubility and derivatization, a furan ring for π -stacking and hydrogen bonding, and a strategically positioned fluorine atom for metabolic shielding. This whitepaper provides an in-depth technical guide to the physicochemical properties, synthetic workflows, and analytical validation of this critical intermediate.

Molecular Architecture and Physicochemical Profiling

Understanding the physicochemical baseline of a building block is the first step in rational drug design. The properties of 4-Fluoro-3-(furan-2-yl)benzoic acid are heavily dictated by the electronic interplay between its substituents.

PropertyValue / Description
Chemical Name 4-Fluoro-3-(furan-2-yl)benzoic acid
CAS Number 1261913-95-4[1]
Molecular Formula C₁₁H₇FO₃
Molecular Weight 206.17 g/mol
Predicted pKa ~3.9 – 4.1
Predicted LogP ~2.5 – 2.8
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Carboxylic acid C=O, -OH, Furan -O-)
Physical State Solid (Typically white to off-white powder)
Causality in Structural Design
  • The Fluorine Effect (Position 4): The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties (2)[2]. Positioned para to the carboxylic acid, the highly electronegative fluorine exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the acid compared to unsubstituted benzoic acid. More importantly, it blocks the para-position from cytochrome P450-mediated oxidative metabolism, a common liability in phenyl rings.

  • The Furan Ring (Position 3): Acting as an electron-rich heteroaromatic system, the furan ring provides a unique vector for target engagement. Its oxygen atom serves as a weak hydrogen bond acceptor, while the aromatic system participates in π−π stacking with target protein residues.

RationalDesign Core 4-Fluoro-3-(furan-2-yl)benzoic acid F_atom Para-Fluorine Atom Core->F_atom Furan Meta-Furan Ring Core->Furan COOH Carboxylic Acid Core->COOH Metab Blocks CYP450 Oxidation Increases Metabolic Stability F_atom->Metab Bind Pi-Pi Stacking & H-Bond Acceptor Furan->Bind Solub Salt Bridge Formation Improves Aqueous Solubility COOH->Solub

Figure 1: Physicochemical-Pharmacological Relationship of the Core Scaffold.

Strategic Synthesis & Workflow

The most robust and scalable method to construct the heterobiaryl linkage in 4-Fluoro-3-(furan-2-yl)benzoic acid is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Suzuki–Miyaura cross-coupling reactions between organoboronic acids and aryl halides represent one of the most useful and straightforward methods to synthesize biaryl compounds (3)[3].

Standardized Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 3-bromo-4-fluorobenzoic acid (1.0 equiv), furan-2-boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: A 20% excess of the boronic acid compensates for potential protodeboronation, a known side reaction for electron-rich heteroaryl boronic acids under basic conditions.

  • Catalyst Addition: Add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a specific bite angle that accelerates the reductive elimination step. This prevents the accumulation of stable Pd(II) intermediates, driving the catalytic cycle forward efficiently.

  • Solvent System: Suspend the mixture in a thoroughly degassed 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: The biphasic system is critical. The organic substrates remain in the dioxane phase, while the inorganic base (K₂CO₃) dissolves in the aqueous phase, facilitating the formation of the reactive boronate complex required for transmetalation.

  • Reaction Execution: Heat the mixture to 80 °C under an inert argon atmosphere for 12 hours. Monitor the consumption of the aryl bromide via LC-MS.

  • Workup & Purification: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the carboxylic acid product. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via reverse-phase column chromatography (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure product.

SuzukiMechanism cluster_cycle Catalytic Cycle SM 3-Bromo-4-fluorobenzoic acid + Furan-2-boronic acid OA Oxidative Addition (Pd^0 -> Pd^II) SM->OA Heat (80°C) Dioxane/H2O PreCat Pd(dppf)Cl2 Pre-catalyst PreCat->OA Reduction to Pd^0 TM Transmetalation (Base Mediated) OA->TM K2CO3, H2O RE Reductive Elimination (Product Release) TM->RE Furan Transfer RE->OA Pd^0 Regeneration Prod 4-Fluoro-3-(furan-2-yl) benzoic acid RE->Prod Yields

Figure 2: Synthetic Workflow and Catalytic Mechanism of the Suzuki-Miyaura Coupling.

Downstream Applications in Medicinal Chemistry

Once synthesized, 4-Fluoro-3-(furan-2-yl)benzoic acid serves as an elite starting material for library generation.

  • Amide Coupling: The free carboxylic acid can be readily activated using standard coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA) to react with diverse primary and secondary amines. This generates extensive libraries of amides, which are ubiquitous linkages in FDA-approved drugs.

  • Late-Stage Functionalization: The furan ring remains susceptible to highly controlled late-stage functionalizations, such as Diels-Alder cycloadditions or selective oxidations, allowing chemists to access complex 3D architectures from a flat 2D precursor.

Analytical Validation System

To ensure scientific integrity and trustworthiness, any synthesized batch of 4-Fluoro-3-(furan-2-yl)benzoic acid must pass a rigorous, self-validating analytical panel.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray ionization in negative mode (ESI-).

    • Expected Result: A prominent [M−H]− ion at m/z 205.1, confirming the molecular weight of the acidic species.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Expected Result: The carboxylic acid proton will appear as a broad singlet far downfield (~13.0 ppm). The furan protons will present as three distinct doublets of doublets (dd) between 6.5 and 7.9 ppm. Crucially, the phenyl protons will exhibit complex splitting patterns due to strong ¹⁹F-¹H spin-spin coupling, verifying the ortho/meta relationship to the fluorine atom.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz):

    • Expected Result: A distinct, decoupled singlet (typically between -110 to -115 ppm) confirming the presence of the aryl fluoride.

References

  • Title: CAS:1261960-73-9, 4-Fluoro-2-(furan-2-yl)benzoic acid-毕得医药 (Compound Database Verification)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)

Sources

Foundational

Introduction: The Furan Scaffold as a Privileged Pharmacophore

Furan, a five-membered aromatic heterocycle consisting of four carbon atoms and one oxygen atom, has cemented its status as a core structural motif in modern drug discovery[1]. The unique physicochemical properties of th...

Author: BenchChem Technical Support Team. Date: March 2026

Furan, a five-membered aromatic heterocycle consisting of four carbon atoms and one oxygen atom, has cemented its status as a core structural motif in modern drug discovery[1]. The unique physicochemical properties of the furan ring—specifically its low resonance energy, capacity for both polar and non-polar interactions, and ability to engage in hydrogen bonding and π–π stacking—make it an exceptional bioisostere[1][2]. These structural attributes enhance binding affinity to target receptors, improve metabolic stability, and modulate the pharmacokinetic profiles of drug candidates[1]. Consequently, furan derivatives are ubiquitous across diverse therapeutic domains, including FDA-approved drugs such as furosemide (diuretic), amiodarone (antiarrhythmic), and nitrofurantoin (antimicrobial)[2].

Mechanistic Pathways of Furan Bioactivity

2.1 Antimicrobial and Antifungal Mechanisms Furan derivatives, particularly furan-2-sulfonamides and nitrofurans, exhibit potent broad-spectrum antimicrobial activity. The primary mechanism of action involves the selective inhibition of essential microbial enzymes. For instance, sulfonamide-bearing furans act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway[3]. Additionally, certain furan derivatives disrupt microbial cell membranes and inhibit key metabolic enzymes, leading to targeted microbial cell death without cross-reactivity to mammalian cells[2][4].

2.2 Anticancer Activity and Kinase Inhibition In oncology, furan-containing compounds have demonstrated significant cytotoxic effects by targeting specific intracellular signaling cascades. Furo-pyrimidine and fluorinated furan derivatives frequently act as dual inhibitors of the PI3K/Akt/mTOR pathway[3][5]. By blocking phosphatidylinositol 3-kinase (PI3K), these compounds prevent the downstream activation of Akt and mTOR, thereby arresting cell proliferation and inducing apoptosis in breast, gastrointestinal, and cervical cancer cell lines[3][6].

Pathway Furan Furan Derivative (Inhibitor) PI3K PI3K Enzyme Furan->PI3K Inhibits mTOR mTOR Complex Furan->mTOR Dual Inhibition Apoptosis Apoptosis Induction Furan->Apoptosis Restores via Blockade PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Akt Akt (PKB) PIP3->Akt Activates Akt->mTOR Activates Akt->Apoptosis Blocks (Pathological) Proliferation Tumor Proliferation mTOR->Proliferation Promotes

PI3K/Akt/mTOR pathway modulation and apoptosis induction by furan derivatives.

2.3 Neuroprotection and Anti-Inflammatory Effects Recent investigations highlight the neuroprotective potential of furan-containing compounds in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[7]. These compounds mitigate oxidative stress by scavenging free radicals and modulating inflammatory pathways, including MAPK (mitogen-activated protein kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma)[4][7]. This dual antioxidant and anti-inflammatory action reduces neuroinflammation and promotes neuronal survival[7].

Quantitative Bioactivity Profiling

To contextualize the efficacy of furan-based scaffolds, the following table summarizes representative quantitative data (Minimum Inhibitory Concentration [MIC] and Half-Maximal Inhibitory Concentration [IC50]) for various furan derivatives against established biological targets[3][6].

Compound ClassPrimary Target / Cell LineBioactivity MetricRepresentative Value RangeTherapeutic Application
Furan-2-sulfonamides S. aureus / E. coli (DHPS)MIC1.5 - 12.0 µg/mLAntibacterial
Fluorinated Furans PI3K/mTOR (MCF-7 Breast Cancer)IC500.4 - 3.2 µMAnticancer
Furan-Conjugated Peptides HeLa (Cervical Cancer)IC505.0 - 15.5 µMAnticancer
Benzofuran Derivatives COX-2 / MAPKIC500.8 - 4.5 µMAnti-inflammatory
Furan-based Antioxidants ROS Scavenging (In Vitro)EC5010.0 - 25.0 µMNeuroprotective

Experimental Methodologies: Validation Workflows

As an application scientist, I must stress that the lipophilic nature and potential optical interference of furan rings require rigorous, self-validating experimental designs. The following protocols detail the causality behind each methodological choice to ensure data integrity.

4.1 Protocol 1: Broth Microdilution Assay for Antimicrobial MIC Determination Causality: Furan derivatives often exhibit low aqueous solubility, necessitating DMSO as a vehicle. However, precipitated compounds can create optical density (OD) artifacts at 600 nm. To circumvent this, we utilize Resazurin (Alamar Blue) as a fluorometric metabolic indicator. This ensures the signal strictly reflects bacterial viability rather than compound precipitation.

  • Compound Preparation: Dissolve the furan derivative in 100% DMSO to a stock concentration of 10 mg/mL. Critical Step: Ensure the final DMSO concentration in the assay plate does not exceed 1% (v/v) to prevent solvent-induced baseline toxicity.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus) in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the furan compound in MHB to achieve a final concentration range of 0.1 to 128 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (total volume 100 µL). Include a vehicle control (1% DMSO) and a positive control (e.g., Ciprofloxacin). Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate in the dark for 2 hours at 37°C.

  • Data Acquisition: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration of the furan derivative that prevents the reduction of blue resazurin to pink resorufin.

4.2 Protocol 2: MTT Cytotoxicity Assay for Anticancer Screening Causality: Certain furan-conjugated peptides can intrinsically absorb light at 570 nm, leading to false-negative cytotoxicity results in standard colorimetric assays[6]. We implement a "cell-free compound control" to subtract background absorbance, ensuring the formazan signal accurately represents mitochondrial oxidoreductase activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Aspirate media and apply furan derivatives diluted in fresh media (0.1 to 100 µM). Prepare parallel "cell-free" wells containing only media and the compounds. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of acidified isopropanol (or DMSO) to dissolve the intracellular purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Subtract the absorbance of the cell-free compound wells from the corresponding treatment wells. Calculate IC50 using non-linear regression analysis.

Workflow Synth Furan Synthesis & Purification QC QC (NMR, MS, HPLC) Purity >95% Synth->QC InVitro In Vitro Assays (MIC, MTT Assays) QC->InVitro Verified Scaffold Mech Mechanistic Validation (Western Blot, Kinase Assays) InVitro->Mech Active Hits (IC50 < 10µM) InVivo In Vivo Efficacy & Toxicology Models Mech->InVivo Target Confirmed Lead Lead Optimization & SAR Analysis InVivo->Lead PK/PD Profiling Lead->Synth Iterative Design

Iterative screening and experimental validation workflow for furan-based drug candidates.

Conclusion

The furan ring remains an indispensable tool in the medicinal chemist's arsenal. From disrupting microbial folate synthesis to selectively inhibiting oncogenic kinase pathways, furan-containing compounds offer a versatile platform for drug development[3][5]. By employing rigorous, self-validating experimental workflows that account for the unique physicochemical properties of these molecules, researchers can continue to translate furan-based hits into viable clinical therapeutics.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL
  • A Comparative Guide to the Biological Activity of Furan-2-Sulfonic Acid Derivatives Source: BenchChem URL
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • A Review on Biological and Medicinal Significance of Furan Source: ResearchGate URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(furan-2-yl)benzoic Acid

Abstract: The synthesis of novel small molecules is a cornerstone of modern drug discovery and materials science. Verifying the chemical identity and purity of these new chemical entities is paramount, and a multi-techni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of novel small molecules is a cornerstone of modern drug discovery and materials science. Verifying the chemical identity and purity of these new chemical entities is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structure elucidation. This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of 4-Fluoro-3-(furan-2-yl)benzoic acid, a molecule of interest for its potential applications stemming from its unique combination of a fluorinated benzoic acid scaffold and a furan moiety. As this is a novel compound, readily available experimental data is scarce. Therefore, this document serves as both a predictive guide and a methodological protocol, empowering researchers to confidently acquire and interpret the necessary data. We will delve into the theoretical predictions, practical acquisition protocols, and data interpretation strategies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

4-Fluoro-3-(furan-2-yl)benzoic acid possesses a rigid structure featuring three key components: a 1,2,4-trisubstituted benzene ring, a furan ring, and a carboxylic acid functional group. Each of these components will produce characteristic signals in the various spectra, allowing for a detailed structural confirmation. The fluorine atom provides a unique probe for ¹⁹F NMR and introduces predictable electronic effects that influence the ¹H and ¹³C NMR spectra.

Caption: Structure of 4-Fluoro-3-(furan-2-yl)benzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Predicted NMR Data

The following predictions are based on established principles of chemical shifts, coupling constants, and the known electronic influence of substituents on aromatic systems.

Table 1: Predicted ¹H NMR Data

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH 10.0 - 13.0 Broad Singlet - 1H
H10 ~8.2 Doublet of Doublets (dd) J ≈ 2.5, 0.8 1H
H9 ~8.0 Doublet of Doublets (dd) J ≈ 8.5, 2.5 1H
Benzene H ~7.3 Triplet (t) or Doublet of Doublets (dd) J ≈ 8.5 1H
H16 ~7.7 Doublet of Doublets (dd) J ≈ 1.8, 0.8 1H
H15 ~6.8 Doublet of Doublets (dd) J ≈ 3.5, 0.8 1H

| H17 | ~6.6 | Doublet of Doublets (dd) | J ≈ 3.5, 1.8 | 1H |

  • Causality: The carboxylic acid proton is highly deshielded and often exchanges with trace water, leading to a broad signal; its chemical shift is highly dependent on concentration and solvent.[1][2][3] The protons on the benzene ring are influenced by the electron-withdrawing carboxylic acid and fluorine, and the furan ring. The furan protons have characteristic shifts, with the proton adjacent to the oxygen (H16) being the most deshielded.

Table 2: Predicted ¹³C NMR Data

Atom Predicted Chemical Shift (δ, ppm) Expected C-F Coupling
C7 (C=O) 165 - 175 Small (⁴JCF)
C4 (C-F) 160 - 165 Large (¹JCF ≈ 250 Hz)
C2/C3 125 - 140 Medium (²JCF or ³JCF)
C1/C5/C6 115 - 130 Medium (²JCF, ³JCF, ⁴JCF)
C11/C14 140 - 150 -

| C12/C13 | 110 - 120 | - |

  • Causality: The carbonyl carbon (C7) is the most deshielded carbon.[3][4] The carbon directly attached to the fluorine (C4) will appear at a downfield shift and exhibit a very large one-bond coupling constant, which is a key diagnostic feature.[5] Other carbons on the benzene ring will show smaller two-, three-, or four-bond couplings to fluorine.

Table 3: Predicted ¹⁹F NMR Data

Atom Predicted Chemical Shift (δ, ppm) Multiplicity

| F8 | -110 to -125 | Multiplet |

  • Causality: The chemical shift of fluorine on an aromatic ring is sensitive to its electronic environment. This predicted range is typical for fluoroaromatic compounds.[6][7][8] The signal will be a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[9]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, with the added benefit that the carboxylic acid proton is less likely to exchange and will appear as a sharper signal.[10] Note: Avoid D₂O as it will cause the acidic COOH proton to exchange with deuterium, leading to the disappearance of its signal.[11]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

    • Wipe the outside of the NMR tube clean before insertion into the spectrometer.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the spectrometer's magnet. Allow at least 5 minutes for the sample temperature to equilibrate.[12]

    • Locking: The spectrometer will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.[13][14]

    • Tuning: The probe must be tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to ensure maximum signal sensitivity.[13][14]

    • Shimming: The magnetic field homogeneity is optimized across the sample volume by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[13][14]

    • Acquisition:

      • For ¹H NMR , acquire 16-32 scans with a spectral width of approximately -2 to 14 ppm.

      • For ¹³C NMR , acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets (unless C-F coupling is being studied in detail). The spectral width should be approximately 0 to 200 ppm.

      • For ¹⁹F NMR , the number of scans is typically low, similar to ¹H NMR. The spectral width will depend on the instrument and reference but should encompass the expected range for fluoroaromatics.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Equilibrate transfer->insert lock Lock on Solvent insert->lock tune Tune Probe lock->tune shim Shim Magnet tune->shim acquire Acquire Spectrum (¹H, ¹³C, ¹⁹F) shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process assign Assign Peaks process->assign validate Validate Structure (Compare to Prediction, 2D NMR) assign->validate

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The analysis is rapid and requires minimal sample preparation.

Predicted IR Data

The spectrum of 4-Fluoro-3-(furan-2-yl)benzoic acid is expected to be dominated by vibrations from the carboxylic acid and the aromatic rings.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3300 - 2500 O-H stretch (Carboxylic Acid) Strong, Very Broad The broadness is due to hydrogen bonding.[1][15]
~3100 C-H stretch (Aromatic/Furan) Medium Appears on the shoulder of the broad O-H band.
1710 - 1680 C=O stretch (Carboxylic Acid) Strong, Sharp Conjugation with the aromatic ring lowers the frequency from a typical ~1760 cm⁻¹.[16]
1600 - 1450 C=C stretch (Aromatic/Furan) Medium-Strong (multiple bands) Characteristic "fingerprint" of the aromatic systems.
1320 - 1210 C-O stretch (Carboxylic Acid) Strong Coupled with O-H bending.

| ~1250 | C-F stretch | Strong | Can be difficult to assign definitively as it falls in the fingerprint region. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires virtually no sample preparation for solid powders.[17][18]

  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.[19]

  • Sample Application: Place a small amount of the solid 4-Fluoro-3-(furan-2-yl)benzoic acid powder onto the ATR crystal, just enough to cover the surface.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.[20]

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high signal-to-noise spectrum.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

ATR_FTIR_Workflow Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Apply_Sample Apply Solid Sample to Crystal Background->Apply_Sample Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample Analyze Analyze Spectrum (Identify Peaks) Collect_Sample->Analyze End Analyze->End

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation.

Predicted Mass Spectrum Data

Using Electron Ionization (EI), a hard ionization technique, we expect to see the molecular ion and a series of characteristic fragment ions.[21][22]

  • Molecular Formula: C₁₁H₇FO₃

  • Exact Mass: 206.038 Da

  • Predicted Molecular Ion (M⁺): m/z = 206

Table 5: Predicted Key Fragment Ions in EI-MS

m/z Proposed Fragment Notes
206 [C₁₁H₇FO₃]⁺ Molecular Ion (M⁺)
189 [M - OH]⁺ Loss of a hydroxyl radical.
161 [M - COOH]⁺ Loss of the carboxylic acid group.
162 [M - CO₂]⁺ Decarboxylation, a common fragmentation for benzoic acids.[23][24]
133 [C₈H₄F]⁺ Fragment resulting from loss of both COOH and CO from the benzoyl portion.
105 [C₇H₅O]⁺ Benzoyl cation (less likely due to substitution pattern).

| 77 | [C₆H₅]⁺ | Phenyl cation (less likely due to substitution). |

  • Alternative Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻, at m/z = 205.[24][25]

Experimental Protocol: Mass Spectrometry

The choice of MS technique depends on the sample's volatility and the desired information.

  • Sample Introduction:

    • For GC-MS (if volatile): The compound may need to be derivatized (e.g., silylation of the carboxylic acid) to increase volatility. The derivatized sample is dissolved in a suitable solvent (e.g., hexane) and injected into the Gas Chromatograph.

    • Direct Infusion (for ESI-MS): Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent like methanol or acetonitrile. This solution is infused directly into the ESI source.

  • Ionization:

    • EI: In a GC-MS system, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV) after eluting from the GC column.[21][25]

    • ESI: The sample solution is passed through a charged capillary at atmospheric pressure, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte ions.[26]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solution or Derivatize for GC intro Sample Introduction (e.g., GC or Infusion) prep->intro ionize Ionization (e.g., EI or ESI) intro->ionize separate Mass Analysis (Separation by m/z) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Identify Molecular Ion & Fragmentation Pattern spectrum->interpret

Caption: Generalized workflow for a mass spectrometry experiment.

Conclusion

The structural elucidation of a novel compound such as 4-Fluoro-3-(furan-2-yl)benzoic acid is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. This guide provides a robust framework for this process, beginning with theoretically predicted spectra that establish clear expectations for experimental outcomes. By following the detailed protocols for NMR, IR, and MS, researchers can generate high-quality data. The final, critical step is the careful correlation of this experimental data with the predicted values. The observation of the molecular ion at m/z 206, the characteristic C=O and broad O-H stretches in the IR, and the unique pattern of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra—including the large ¹JCF coupling—will collectively provide unambiguous confirmation of the successful synthesis of 4-Fluoro-3-(furan-2-yl)benzoic acid, ensuring the scientific integrity of subsequent research and development efforts.

References

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  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

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Foundational

The Benzoic Acid Scaffold: A Technical Guide to Modern Drug Discovery and Development

Preamble: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold First isolated in the 16th century, benzoic acid is a simple aromatic carboxylic acid that has become a cornerstone of medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold

First isolated in the 16th century, benzoic acid is a simple aromatic carboxylic acid that has become a cornerstone of medicinal chemistry.[1] Its derivatives are found in nature, in products like gallic acid and vanillin, and form the core of numerous synthetic bioactive molecules.[2][3] The versatility of the benzoic acid scaffold stems from the ease of substitution on the phenyl ring, which allows for meticulous tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activities and pharmacokinetic profiles.[1] This guide provides an in-depth technical exploration of the discovery of novel benzoic acid derivatives in contemporary drug development, intended for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, screening paradigms, and lead optimization, grounded in field-proven insights and authoritative methodologies.

Chapter 1: Strategic Synthesis of Benzoic Acid Derivatives: From Core Scaffolds to Diverse Libraries

The synthetic tractability of the benzoic acid core is a primary driver of its prevalence in drug discovery.[1] The choice of synthetic route is dictated by the desired substitution pattern, scale, and the need for enantiopurity.

Foundational Synthetic Transformations

The functionalization of the benzoic acid scaffold often begins with commercially available starting materials, which are then elaborated through a variety of classical and modern organic reactions. A common strategy involves the modification of a pre-existing benzoic acid derivative. For instance, the synthesis of Furosemide, a widely used diuretic, involves a multi-step process starting from 2,4-dichlorobenzoic acid.[1]

A crucial aspect of synthesizing libraries of benzoic acid derivatives is the strategic use of protecting groups, especially when dealing with multiple reactive functional groups. For example, in the synthesis of 2-(acetyloxy)-5-aminobenzoic acid derivatives, the amino group can be protected to allow for selective acetylation of the hydroxyl group.[4]

Experimental Protocol: Synthesis of an N-Substituted Benzamide Library

This protocol outlines a general method for the synthesis of a library of N-substituted benzamide derivatives, a common motif in bioactive compounds.[5]

Step 1: Activation of the Carboxylic Acid

  • To a solution of the desired benzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester.

Step 2: Amide Bond Formation

  • Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-substituted benzamide.

This robust protocol can be adapted for parallel synthesis to rapidly generate a library of analogs for screening.

Chapter 2: High-Throughput Screening and Hit Identification: Uncovering Bioactive Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets.[6] The goal of HTS is to identify "hits," which are compounds that exhibit a desired biological activity.[6]

Designing Effective Screening Campaigns

A successful HTS campaign relies on a well-validated assay and a diverse and high-quality compound library.[7] Compound libraries can be sourced from commercial vendors or synthesized in-house.[8] These libraries often contain tens of thousands to millions of compounds.[7]

Experimental Protocol: A Cell-Based VLA-4 Adhesion Assay

This protocol describes a typical cell-based assay to screen for benzoic acid derivatives that inhibit the interaction between Very Late Antigen-4 (VLA-4) and its ligand, VCAM-1, a key interaction in inflammatory responses.[1]

Materials:

  • Jurkat cells (a human T-lymphocyte cell line expressing VLA-4)

  • Recombinant human VCAM-1

  • 96-well microtiter plates

  • Fluorescent dye (e.g., Calcein-AM)

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

  • Test compounds (benzoic acid derivatives) dissolved in DMSO

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with VCAM-1 overnight at 4°C. Wash the wells and block non-specific binding sites with a solution like bovine serum albumin (BSA).[1]

  • Compound Preparation: Perform serial dilutions of the test benzoic acid derivatives in the assay buffer.[1]

  • Cell Labeling: Label Jurkat cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.[1]

  • Adhesion Assay: Add the diluted test compounds to the VCAM-1 coated wells, followed by the fluorescently labeled Jurkat cells.[1]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.[1]

  • Washing: Gently wash the wells to remove non-adherent cells.[1]

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader. The reduction in fluorescence compared to a DMSO control indicates inhibition of cell adhesion.[1]

Data Analysis and Hit Confirmation

The raw data from the HTS is analyzed to identify compounds that show significant activity. These "primary hits" are then subjected to a series of confirmation and counter-screening assays to eliminate false positives and artifacts. Confirmed hits then progress to the lead optimization stage.

Chapter 3: Lead Optimization: Sculpting Hits into Drug Candidates through Structure-Activity Relationship (SAR) and Computational Modeling

Once a hit has been identified, the process of lead optimization begins. This iterative process involves synthesizing and testing analogs of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.[1]

The Central Role of Structure-Activity Relationship (SAR)

Understanding the SAR of a chemical series is crucial for rational drug design.[5][9] By systematically modifying different parts of the benzoic acid scaffold and observing the effect on biological activity, medicinal chemists can build a model of the key structural features required for activity.[10]

For example, in a series of benzoic acid derivatives targeting α-amylase, it was found that a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity.[11] Conversely, methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect.[11] Such insights guide the design of more potent compounds.

Compound/Modification Target Key SAR Finding Reference
2,3,4-trihydroxybenzoic acidα-AmylaseHydroxylation at the 2-position significantly increases inhibitory activity.[11]
N-substituted benzamidesHDACElectron-donating groups at the 2-position of the N-phenyl ring increase antiproliferative activity.[5]
Benzoic acid derivativesSTAT3Replacement of the aromatic ring with heterocyclic rings greatly reduces inhibitory activity.[12]
Leveraging Computational Chemistry and Molecular Modeling

Computational tools are indispensable in modern drug discovery for accelerating the lead optimization process.[13][14] Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into drug-target interactions and guide the design of new analogs.[14][15]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[15] It can help to rationalize observed SAR and suggest modifications to improve binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex, allowing researchers to assess the stability of binding interactions over time.[15]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[15] These models can be used to predict the activity of virtual compounds before they are synthesized.

The integration of computational modeling with experimental synthesis and testing creates a powerful, iterative cycle for lead optimization.[13]

Chapter 4: Pharmacokinetics and ADMET Profiling: Ensuring "Drug-Like" Properties

A potent and selective compound will not become a successful drug unless it possesses favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).[16] Early assessment of these properties, along with toxicity (ADMET), is critical to avoid costly failures in later stages of development.[17]

Key Pharmacokinetic Parameters for Benzoic Acid Derivatives
  • Absorption: Benzoic acid and its derivatives are generally well-absorbed after oral administration.[18][19]

  • Distribution: The distribution of a drug throughout the body is influenced by factors such as its lipophilicity and plasma protein binding.

  • Metabolism: The primary metabolic pathway for benzoic acid in humans is conjugation with glycine to form hippuric acid, which is then excreted in the urine.[18] Cytochrome P450 enzymes can also hydroxylate small amounts of benzoic acid.[20]

  • Excretion: The metabolites of benzoic acid are primarily eliminated by the kidneys.[20]

In Silico and In Vitro ADMET Screening

A variety of in silico models and in vitro assays are available to predict the ADMET properties of drug candidates early in the discovery process.[17] These include models for predicting properties like aqueous solubility, membrane permeability (e.g., Caco-2 assays), metabolic stability (e.g., microsomal stability assays), and potential for drug-drug interactions (e.g., CYP450 inhibition assays).

Chapter 5: Case Studies and Future Directions

The benzoic acid scaffold is at the heart of numerous successful drugs across a wide range of therapeutic areas.[1][2]

  • Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid (2-hydroxybenzoic acid), aspirin is a globally recognized anti-inflammatory, analgesic, and antipyretic agent.[10]

  • Furosemide: A potent loop diuretic used to treat edema and hypertension.[1]

  • TAC-101: A benzoic acid derivative that has shown efficacy in inhibiting liver metastasis of gastrointestinal cancer.[21]

  • Selective Estrogen Receptor Degraders (SERDs): Novel benzoic acid derivatives have been developed as orally bioavailable SERDs for the treatment of ERα+ breast cancer.[22]

Recent research continues to expand the therapeutic potential of benzoic acid derivatives. For example, novel derivatives are being investigated as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP) for the treatment of neurodegenerative diseases and as gastric inhibitory polypeptide receptor (GIPR) antagonists for type 2 diabetes and obesity.[23][24]

The future of drug discovery with benzoic acid derivatives will likely involve the exploration of new chemical space through innovative substitution patterns, the application of advanced computational methods for rational design, and the development of derivatives for novel and challenging biological targets.[1][25]

Visualizations

Diagram 1: The Drug Discovery Workflow for Benzoic Acid Derivatives

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development A Target Identification & Validation B Library Design & Synthesis of Benzoic Acid Derivatives A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR & Computational Modeling) D->E F In Vitro & In Vivo ADMET Profiling E->F F->E Iterative Design G Candidate Selection F->G H Phase I G->H I Phase II H->I J Phase III I->J

Caption: A generalized workflow for the discovery and development of novel benzoic acid-based drugs.

Diagram 2: Iterative Cycle of Lead Optimization

LeadOptimizationCycle Synthesis Synthesis of Analogs Screening Biological Screening Synthesis->Screening Test Activity SAR SAR Analysis Screening->SAR Generate Data Modeling Computational Modeling SAR->Modeling Inform Models Modeling->Synthesis Design New Analogs

Caption: The iterative cycle of lead optimization driven by synthesis, screening, and computational modeling.

References

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  • GIPR antagonists reported in Pfizer patent - BioWorld. (URL: [Link])

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  • High throughput screening of compound libraries. (A) Schematic showing... | Download Scientific Diagram - ResearchGate. (URL: [Link])

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Exploratory

The Furan Moiety in Medicinal Chemistry: A Versatile Scaffold with Critical Design Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The furan ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for it...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant therapeutic agents.[1] Its unique electronic and structural characteristics allow it to serve as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems, often enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[2] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[3][4] However, the clinical application of furan-containing compounds is not without its challenges. The same electronic properties that make the furan ring biologically active also render it susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential hepatotoxicity.[5][6] This guide provides a comprehensive analysis of the furan moiety's role in drug design, delving into its fundamental physicochemical properties, diverse therapeutic applications, and the critical interplay between its structure, activity, and metabolic fate. We will explore key structure-activity relationships, present field-proven experimental protocols for evaluation, and offer insights into design strategies aimed at harnessing the therapeutic potential of furan while mitigating its inherent risks.

Introduction: The Furan Moiety as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. The furan nucleus is a quintessential example of such a scaffold.[1] Furan is a five-membered aromatic ring containing one oxygen atom.[2] Its discovery dates back to 1780 when Carl Wilhelm Scheele described its first derivative, 2-furoic acid.[7]

The utility of the furan ring in medicinal chemistry stems from several key features:

  • Aromaticity and Electron-Rich Nature: The delocalized π-electrons, including a lone pair from the oxygen atom, confer aromaticity and make the ring electron-rich. This property facilitates interactions with biological targets and makes the ring susceptible to specific chemical reactions.[2][8]

  • Versatile Pharmacophore: The furan nucleus is a core component in numerous approved drugs, demonstrating its ability to be decorated with various functional groups to achieve desired therapeutic effects across different disease areas.[9][10]

  • Broad Biological Activity: Compounds incorporating the furan moiety are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive activities, among others.[4][7]

This unique combination of properties has solidified the furan ring's special position in the medicinal chemist's toolkit, driving the continued synthesis and evaluation of novel furan-based therapeutic agents.[4]

Physicochemical Properties and Implications for Drug Design

The biological activity and pharmacokinetic profile of a furan-containing drug are deeply rooted in the moiety's fundamental physicochemical properties.

  • Aromaticity and Reactivity: Furan's aromatic character provides molecular stability.[8] Its electron-rich nature, a result of the oxygen atom's lone pair participating in the π-system, makes it highly reactive in electrophilic substitution reactions, which typically occur at the C2 position.[2][7] This predictable reactivity is a boon for synthetic chemists aiming to modify the scaffold.

  • Hydrogen Bonding: The ether oxygen atom in the furan ring can act as a hydrogen bond acceptor, a critical interaction for binding to the active sites of enzymes and receptors.[7]

  • Bioisosterism: The furan ring is frequently employed as a bioisostere for a phenyl ring.[2][11] This substitution can be advantageous, offering a distinct hydrophilic-lipophilic balance, modified steric and electronic properties, and potentially improved metabolic stability or receptor interaction.[2] This strategy allows for the fine-tuning of a drug candidate's properties to enhance its overall profile.

  • Lipophilicity and Solubility: The furan nucleus imparts both hydrophobic and polar characteristics to a molecule.[2] This balance is crucial for a drug's ability to traverse biological membranes and remain soluble in aqueous environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

The Double-Edged Sword: Metabolism and Toxicity

A critical consideration in the design of furan-based drugs is the potential for metabolic activation into toxic intermediates.[2] This represents a significant challenge and an area of active research for drug development professionals.

  • Metabolic Activation Pathway: Many furan-containing compounds are known to be hepatotoxic and, in some cases, carcinogenic.[5] The toxicity is not caused by the furan ring itself but by its metabolic products. Cytochrome P450 enzymes in the liver can oxidize the furan ring, generating highly reactive electrophilic intermediates.[5][6]

  • Formation of Reactive Metabolites: Depending on the substituents on the furan ring, this oxidation produces either an epoxide or a cis-enedial intermediate (for the parent furan, this is cis-2-butene-1,4-dial).[5][12]

  • Mechanism of Toxicity: These reactive metabolites can covalently bind to cellular nucleophiles, such as proteins and DNA, forming adducts.[6][12] This adduction can disrupt cellular function, trigger an immune response, and lead to cell death, culminating in tissue damage, particularly hepatotoxicity.[5]

To address this liability, medicinal chemists employ several strategies, including the use of bioisosteric replacements or the strategic placement of substituents that block or sterically hinder the sites of metabolic oxidation.[2][5]

G cluster_0 Metabolic Activation of Furan-Containing Drugs FuranDrug Furan-Containing Drug CYP450 Cytochrome P450 (e.g., CYP2E1) FuranDrug->CYP450 Oxidation ReactiveMetabolite Reactive Electrophile (cis-enedial or epoxide) CYP450->ReactiveMetabolite Generates Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Adduction Toxicity Cellular Damage & Toxicity Macromolecules->Toxicity Leads to

Caption: Metabolic activation of furan leading to cellular toxicity.

The Pharmacological Landscape of Furan Derivatives

The furan scaffold is a key component in drugs across a wide array of therapeutic classes.[4][7]

Antimicrobial Agents

Furan-containing compounds have a long history as effective antimicrobial agents.[9]

  • Antibacterial: The nitrofurans, such as Nitrofurantoin , are a prominent class used to treat urinary tract infections.[9] Their mechanism involves the enzymatic reduction of the nitro group within bacterial cells. This process generates reactive intermediates that damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[2] The furan ring acts as the scaffold that facilitates this critical bioactivation step.[2]

  • Antifungal and Antiviral: Various furan derivatives have demonstrated activity against fungal species like Candida and Aspergillus and have shown potential in inhibiting the replication of viruses such as HIV and influenza.[2][13]

Anticancer Agents

A significant number of furan derivatives have been investigated for their potential as anticancer agents.[9]

  • Mechanisms of Action: These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of tubulin polymerization, which disrupts the cell's cytoskeleton and halts mitosis; the induction of apoptosis (programmed cell death); and arresting the cell cycle.[9][14]

  • Notable Examples: Furan-fused chalcones have emerged as a promising class of antiproliferative agents.[11][15] Studies have shown that incorporating a furan ring into certain molecular scaffolds can significantly enhance anticancer potency.[15]

Anti-inflammatory Drugs

The furan scaffold is present in several anti-inflammatory drugs.[9] Many of these agents function by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[2] Natural furan derivatives have also been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[13]

Cardiovascular and CNS Drugs

The versatility of the furan moiety is further highlighted by its presence in drugs targeting the cardiovascular and central nervous systems.

  • Cardiovascular: Notable examples include Furosemide , a powerful loop diuretic used to treat edema; Ranolazine , an antianginal agent; and Amiodarone , an antiarrhythmic drug.

  • Central Nervous System (CNS): Furan derivatives have been reported to possess antidepressant, anxiolytic, anticonvulsant, and anti-Parkinsonian properties, demonstrating the scaffold's ability to penetrate the blood-brain barrier and interact with CNS targets.[4][7]

Table 1: Selected Furan-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic ClassPrimary Indication
Nitrofurantoin AntibioticUrinary Tract Infections
Furosemide Loop DiureticEdema, Hypertension[3][13]
Ranitidine H2 Receptor AntagonistPeptic Ulcers (largely withdrawn)[3]
Amiodarone AntiarrhythmicIrregular Heartbeats[3]
Ranolazine AntianginalChronic Angina[9]
Ceftiofur Antibiotic (Veterinary)Bacterial Infections in Animals[16]

Case Study: Structure-Activity Relationships (SAR)

The biological activity of furan-based compounds is highly dependent on the nature and position of substituents on the ring.[11] Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

The C2 and C5 positions of the furan ring are particularly crucial for modulating potency and selectivity.[2][11]

  • Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as a nitro (-NO₂) group, is a well-established strategy for enhancing the antibacterial and anticancer activity of furan derivatives.[2] The EWG facilitates the reductive bioactivation required for the mechanism of action in compounds like nitrofurantoin.

  • Aromatic and Bulky Groups: The introduction of bulky aromatic groups can increase anticancer potency by improving interactions with the target protein, such as through π-π stacking.[3]

  • Lipophilicity and Hydrogen Bonding: Modifying substituents can also alter the molecule's lipophilicity, affecting its ADME properties, while adding hydrogen bond donors or acceptors can improve receptor binding affinity.[3]

SAR cluster_mods Structural Modifications cluster_props Resulting Properties FuranCore Furan Scaffold C2_Mod C2/C5 Position (Electron-Withdrawing Group, e.g., -NO₂) C3_Mod C3/C4 Position (Bulky/Aromatic Group) SideChain Side Chain Modification (H-bond donor/acceptor) Activity Enhanced Bioactivity (Antimicrobial, Anticancer) C2_Mod->Activity Increases Binding Improved Target Binding (Affinity, Selectivity) C3_Mod->Binding Improves SideChain->Binding Enhances PK Modulated PK Profile (Solubility, Permeability) SideChain->PK Optimizes G start Start: Identify Bioactive Furan Scaffold synthesis Chemical Synthesis & Library Generation start->synthesis invitro In Vitro Screening (Target Binding, Cytotoxicity, Antimicrobial Assays) synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar optimization Lead Optimization (Improve Potency, Reduce Toxicity) sar->optimization Iterative Design invivo In Vivo Testing (Animal Models for Efficacy & Safety) sar->invivo Select Leads optimization->invitro Re-test candidate Drug Candidate Selection invivo->candidate

Sources

Foundational

A Technical Guide to 4-Fluoro-3-(furan-2-yl)benzoic Acid: Synthesis, Properties, and Applications

Introduction The strategic incorporation of fluorine and heterocyclic moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine and heterocyclic moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. When combined with a versatile heterocyclic system like furan, and the acidic functionality of a benzoic acid, the resulting compound, 4-Fluoro-3-(furan-2-yl)benzoic acid, represents a valuable building block for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of 4-Fluoro-3-(furan-2-yl)benzoic acid, detailing its chemical properties, a robust synthetic methodology, and its potential applications for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively documented in public literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a scientifically grounded and practical resource.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application. The key properties of 4-Fluoro-3-(furan-2-yl)benzoic acid are summarized below.

PropertyValueSource/Method
CAS Number 1261975-22-7[1]
Molecular Formula C₁₁H₇FO₃-
Molecular Weight 206.17 g/mol [1]
Appearance Off-white to pale yellow solid (Predicted)Analogous Compounds
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (Predicted)General solubility of similar acids
Melting Point Not available-

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most logical and widely employed method for the synthesis of biaryl compounds such as 4-Fluoro-3-(furan-2-yl)benzoic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of the target molecule, the reaction would involve the coupling of 3-bromo-4-fluorobenzoic acid with furan-2-boronic acid.

Causality Behind Experimental Choices:
  • Catalyst: A Palladium(0) catalyst, often generated in situ from a Palladium(II) precursor like Palladium(II) acetate, is highly effective for this type of cross-coupling. The choice of a phosphine ligand, such as SPhos or XPhos, is crucial for stabilizing the catalytic species and promoting the oxidative addition of the aryl halide.

  • Base: A base, typically potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq.), furan-2-boronic acid (1.2 eq.), Palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove any oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under the inert atmosphere, add a degassed 2M aqueous solution of potassium carbonate (3.0 eq.) followed by degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Fluoro-3-(furan-2-yl)benzoic acid.

Visualizing the Workflow:

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_purification Workup & Purification Reactants 3-Bromo-4-fluorobenzoic Acid Furan-2-boronic Acid Solvent 1,4-Dioxane / H₂O Reactants->Solvent Catalyst Pd(OAc)₂ / SPhos Catalyst->Solvent Base K₂CO₃ Base->Solvent Inert Inert Atmosphere (Ar/N₂) Solvent->Inert Heat Heating (80-100 °C) Inert->Heat Workup Aqueous Workup Heat->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product 4-Fluoro-3-(furan-2-yl)benzoic Acid Purification->Product

Caption: Workflow for the synthesis of 4-Fluoro-3-(furan-2-yl)benzoic acid via Suzuki-Miyaura coupling.

Potential Applications in Drug Discovery

Fluorinated benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs) themselves.[2] The presence of the furan ring introduces additional potential for hydrogen bonding and other non-covalent interactions with biological targets.

As a Scaffold for Bioactive Molecules:

The carboxylic acid group of 4-Fluoro-3-(furan-2-yl)benzoic acid provides a convenient handle for further chemical modification, such as amide bond formation. This allows for the facile synthesis of a library of derivatives for screening against various biological targets.[3] The fluorinated phenyl-furan core can be considered a privileged scaffold in drug design, with potential applications in areas such as:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biaryl carboxylic acid motif.

  • Anticancer Agents: The rigid, planar structure of the biaryl system can facilitate intercalation with DNA or binding to the active sites of enzymes involved in cell proliferation.

  • Antimicrobial Agents: Heterocyclic compounds are a rich source of antimicrobial agents, and the combination with a fluorinated benzoic acid could lead to novel compounds with enhanced activity.[4]

Logical Relationship in Drug Development:

Drug_Development_Logic Start 4-Fluoro-3-(furan-2-yl)benzoic acid (Starting Material) Derivatization Chemical Derivatization (e.g., Amide Coupling) Start->Derivatization Synthesis Library Compound Library Derivatization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow from a starting material to a drug candidate in a drug discovery program.

Conclusion

4-Fluoro-3-(furan-2-yl)benzoic acid is a promising chemical entity with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through well-established methodologies such as the Suzuki-Miyaura cross-coupling. The combination of a fluorinated benzoic acid and a furan ring provides a versatile scaffold for the development of novel compounds with a wide range of potential biological activities. This technical guide serves as a foundational resource for researchers looking to explore the synthesis and applications of this and related compounds.

References

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-191.

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Exploratory

Introduction: Contextualizing a Key Pharmaceutical Building Block

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Fluoro-3-(furan-2-yl)benzoic Acid 4-Fluoro-3-(furan-2-yl)benzoic acid is a heterocyclic aromatic carboxylic acid with significant potential as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Fluoro-3-(furan-2-yl)benzoic Acid

4-Fluoro-3-(furan-2-yl)benzoic acid is a heterocyclic aromatic carboxylic acid with significant potential as a scaffold and intermediate in medicinal chemistry and drug discovery. Its unique structure, combining a benzoic acid moiety, a furan ring, and a fluorine substituent, presents a distinct set of physicochemical properties that are paramount to its effective utilization. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's solubility and stability is not merely academic; it is a critical prerequisite for successful synthesis, formulation, and ultimately, the development of safe and efficacious pharmaceutical agents.

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and bioavailability, while its stability dictates its shelf-life, storage conditions, and potential for generating harmful degradation products.[1][2] This guide provides a comprehensive framework for characterizing 4-Fluoro-3-(furan-2-yl)benzoic acid, moving beyond simple data recitation to explain the causality behind experimental choices. It is designed as a practical, field-proven manual for generating a robust and reliable physicochemical profile.

Part 1: A Methodical Approach to Solubility Assessment

The solubility profile dictates the path from chemical synthesis to viable drug product. The molecule's structure—a relatively nonpolar bicyclic core with a polar, ionizable carboxylic acid—suggests a complex solubility behavior, with expected low aqueous solubility at acidic pH and increased solubility in organic solvents or at higher pH.[3][4]

Theoretical Underpinnings of Solubility
  • Aqueous Solubility: As a carboxylic acid, the compound's aqueous solubility will be highly pH-dependent. Below its pKa, the non-ionized form will predominate, leading to lower solubility. Above the pKa, the ionized carboxylate form will increase its interaction with water, enhancing solubility.[3]

  • Organic Solubility: The aromatic nature of both the benzene and furan rings suggests solubility in common organic solvents like ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[3][5] The presence of the polar carboxyl group, capable of hydrogen bonding, further influences these interactions.[4]

Experimental Workflow for Comprehensive Solubility Profiling

A multi-tiered approach is essential for a complete understanding, starting with high-throughput kinetic screening and culminating in definitive thermodynamic measurements.

G cluster_0 Solubility Assessment Workflow A Compound Synthesis & Characterization B Kinetic Solubility (High-Throughput Screening) A->B Test Material C Thermodynamic Solubility (Shake-Flask Method) A->C Test Material D Solubility in Organic Solvents A->D Test Material E Data Analysis & Reporting B->E Early-stage data C->E Definitive pH-solubility profile D->E Formulation & Synthesis data

Caption: High-level workflow for solubility determination.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This gold-standard method (ICH Guideline Q6A) measures the equilibrium solubility of a compound, providing definitive data for biopharmaceutical classification and formulation development.

Causality: The shake-flask method allows the system to reach true thermodynamic equilibrium between the solid state and the solution, ensuring the measured solubility is the most accurate and relevant value for predicting in vivo dissolution.

Methodology:

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to cover the physiological range.

  • Incubation: Add an excess amount of 4-Fluoro-3-(furan-2-yl)benzoic acid to each buffer in sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Part 2).

  • Validation: The presence of remaining solid in the vials after the experiment validates that the initial amount was in excess.

Protocol 2: Solubility in Relevant Organic Solvents

Causality: Understanding solubility in organic solvents is critical for designing efficient synthetic workups, purification procedures (e.g., crystallization), and for developing formulations that may require co-solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents relevant to pharmaceutical processing, such as Ethanol, Isopropanol, Acetonitrile, Acetone, and Dimethylformamide (DMF).

  • Equilibration: Following the same principle as the shake-flask method, add an excess of the compound to each solvent.

  • Analysis: Agitate until equilibrium is reached, filter, and quantify using an HPLC-UV method, ensuring the standard curve is prepared in the corresponding solvent.

Data Presentation: Summarizing Solubility Findings

Quantitative solubility data should be presented clearly for easy interpretation and comparison.

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
0.01 M HCl Buffer2.025Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
Phosphate Buffer6.825Experimental ValueCalculated Value
Phosphate Buffer7.437Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
AcetonitrileN/A25Experimental ValueCalculated Value
Dimethylformamide (DMF)N/A25Experimental ValueCalculated Value

Part 2: Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is an essential component of drug development mandated by regulatory bodies like the ICH.[6][7] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[1][2]

Theoretical Considerations for Stability

The structure of 4-Fluoro-3-(furan-2-yl)benzoic acid contains two key moieties with known stability liabilities:

  • Furan Ring: The furan ring is notably unstable under acidic conditions, where it is susceptible to acid-catalyzed hydrolysis and ring-opening, potentially leading to polymerization.[8][9] However, the presence of electron-withdrawing substituents, such as the fluoro-benzoic acid group, can significantly improve the furan ring's stability.[8][10]

  • Benzoic Acid and Aromatic System: The overall structure may be susceptible to oxidation, particularly at the furan ring, and photolytic degradation due to its UV-absorbing nature.

Forced Degradation Strategic Workflow

The core of a stability program is a robust, stability-indicating analytical method, which is developed and validated through forced degradation experiments.

G cluster_1 Forced Degradation Strategy A Develop HPLC Method (Initial Parameters) B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B Apply Method C Analyze Stressed Samples B->C Generate Samples D Evaluate Method Specificity (Peak Purity & Resolution) C->D Provide Data D->A Optimize Method E Validated Stability-Indicating Method (SIM) D->E Finalize

Caption: Iterative workflow for developing a stability-indicating method.

Protocol 3: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation and separate its degradation products from the parent peak and from each other. This ensures that the stability of the drug is not overestimated.

Methodology:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a typical starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic modifier (e.g., acetonitrile, Solvent B) is generally required to resolve all potential degradants.[11]

  • Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan, likely around 254 nm). The DAD is crucial for assessing peak purity.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria for parameters like tailing factor, theoretical plates, and repeatability (%RSD).

Protocol 4: Execution of Forced Degradation Studies

Causality: Each stress condition is chosen to mimic potential environmental or physiological challenges and to target specific chemical degradation pathways (hydrolysis, oxidation, etc.).[6][12] The goal is to achieve 5-20% degradation of the parent compound; excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[7]

Methodology: Prepare solutions of 4-Fluoro-3-(furan-2-yl)benzoic acid (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following conditions in parallel with a control solution protected from the stressor.

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60-80°C.

    • Procedure: Incubate the solution and withdraw aliquots at several time points (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at 60-80°C.

    • Procedure: Incubate and sample as above. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Incubate and monitor over time (e.g., 8, 24, 48 hours). Dilute the sample for analysis.

  • Thermal Degradation:

    • Condition: Store the solid compound and a solution in a calibrated oven at a high temperature (e.g., 80°C).

    • Procedure: Analyze samples at set time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Procedure: Use a validated photostability chamber. Analyze samples alongside a dark control wrapped in aluminum foil.

Data Presentation: Summarizing Stability Findings

Results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition Parameters Time % Assay of Parent % Degradation Major Degradant Peaks (RT)
ControlN/A0 hr100.00.0None
Acid Hydrolysis0.1 M HCl, 80°C24 hrValueValueRT Value(s)
Base Hydrolysis0.1 M NaOH, 80°C24 hrValueValueRT Value(s)
Oxidation3% H₂O₂, RT48 hrValueValueRT Value(s)
Thermal (Solid)80°C7 daysValueValueRT Value(s)
Photolytic (Solution)ICH Q1BN/AValueValueRT Value(s)

Part 3: Integrated Physicochemical Profile and its Implications

The data generated from solubility and stability studies do not exist in a vacuum. They form an integrated profile that directly informs critical decisions throughout the drug development lifecycle.

G A Physicochemical Data Solubility Profile (pH-dependent) Stability Profile (Degradants Identified) B Informed Decisions Pre-formulation Strategy Formulation Development Analytical Method Validation Packaging & Storage Conditions A->B:f0 Guides salt/polymorph screen A->B:f1 Determines excipient compatibility A->B:f2 Identifies impurities to monitor A->B:f3 Sets shelf-life & handling

Caption: Impact of physicochemical data on drug development.

A compound with low aqueous solubility but good stability might be a candidate for particle size reduction technologies or amorphous solid dispersions. Conversely, a compound that degrades rapidly in acidic conditions (as might be predicted for the furan moiety) would require an enteric-coated formulation to bypass the stomach. The identified degradants become critical impurities that must be monitored in long-term stability studies and controlled within strict limits.

Conclusion

The systematic characterization of 4-Fluoro-3-(furan-2-yl)benzoic acid's solubility and stability is a foundational activity in its development journey. By employing the robust, validated protocols detailed in this guide—from thermodynamic solubility measurements to comprehensive forced degradation studies—researchers can build a deep understanding of the molecule's behavior. This knowledge is indispensable for mitigating development risks, designing effective formulations, ensuring regulatory compliance, and ultimately, unlocking the full therapeutic potential of this promising chemical entity.

References

  • Jain, R. & Gupta, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 14-20.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. Available from: [Link]

  • Patil, A. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available from: [Link]

  • Maurya, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Ananikov Laboratory. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available from: [Link]

  • University of Calicut. (n.d.). Organic Chemistry II. Available from: [Link]

  • Kovtunenko, V. O. et al. (2022). General scheme of the study of furan stability. ResearchGate. Available from: [Link]

  • SlideShare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Available from: [Link]

  • van der Wal, S. et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(22), 4388-4394. DOI: 10.1039/C2OB25548K.
  • Starr, J. N. & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of North Texas Digital Library. Available from: [Link]

  • Chemistry Stack Exchange. (2012). What is the order of stability of the resonance structures of furan?. Available from: [Link]

  • Shokouhi, M. et al. (2010). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]

Sources

Foundational

Engineering Furan Scaffolds: A Technical Guide to Electrophilic Aromatic Substitution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The furan ring—a five-membered, oxygen-containing aromatic heterocycle—is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The furan ring—a five-membered, oxygen-containing aromatic heterocycle—is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties make it a highly versatile bioisostere for phenyl and thiophene rings, driving its inclusion in numerous FDA-approved therapeutics ()[1]. However, the very electron-rich nature that makes furan an attractive pharmacophore also presents significant synthetic challenges. Furan is highly sensitive to strong acids and oxidative conditions, necessitating highly controlled, mild methodologies for derivatization.

This whitepaper provides an in-depth analysis of the electrophilic aromatic substitution (EAS) of furan derivatives. By dissecting the mechanistic causality behind furan's reactivity and regioselectivity, and providing self-validating experimental protocols, this guide equips researchers with the foundational logic required to engineer complex furan-based architectures.

Mechanistic Foundations of Furan Reactivity

The Reactivity Profile

Furan undergoes electrophilic aromatic substitution significantly more readily than benzene ()[2]. This enhanced reactivity is driven by the oxygen atom's lone pairs, which are delocalized into the π -system, creating an electron-rich aromatic ring. In the hierarchy of five-membered heterocycles, the relative reactivity follows the order: Pyrrole > Furan > Thiophene ()[3]. While pyrrole is more reactive due to nitrogen's lower electronegativity (allowing better electron donation), furan remains highly activated, meaning EAS reactions can—and must—be conducted under mild conditions to prevent unwanted side reactions such as polymerization or ring-opening.

Regioselectivity: The C-2 Preference

When an electrophile attacks the furan ring, substitution occurs almost exclusively at the C-2 (alpha) position rather than the C-3 (beta) position ()[4].

The Causality: The regioselectivity is entirely thermodynamically driven by the stability of the intermediate sigma complex (carbocation).

  • Attack at C-2: Generates an intermediate stabilized by three distinct resonance structures, effectively delocalizing the positive charge across the ring and onto the oxygen atom.

  • Attack at C-3: Generates an intermediate stabilized by only two resonance structures, resulting in a higher energy transition state.

G A Furan + Electrophile (E+) B Attack at C-2 (α-position) A->B Favored C Attack at C-3 (β-position) A->C Unfavored D 3 Resonance Structures (Highly Stable Carbocation) B->D E 2 Resonance Structures (Less Stable Carbocation) C->E F Major Product (2-Substituted Furan) D->F G Minor Product (3-Substituted Furan) E->G

Caption: Mechanistic pathway and resonance stabilization governing furan regioselectivity.

Key Electrophilic Substitution Workflows

Nitration: Overcoming Acid Sensitivity

Standard nitration conditions (concentrated HNO3​ and H2​SO4​ ) are catastrophic for furan. The strong mineral acids protonate the ring oxygen, disrupting aromaticity and triggering rapid ring-opening and polymerization.

The Solution: Nitration of furan is achieved by reacting it with nitric acid in acetic anhydride, which generates acetyl nitrate in situ ()[5]. Acetyl nitrate acts as a mild, non-acidic source of the nitronium ion ( NO2+​ ), allowing for smooth conversion to 2-nitrofuran without degrading the heterocycle ()[6].

Formylation: The Vilsmeier-Haack Paradigm

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich heterocycles. It utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride ( POCl3​ ) ()[7]. The resulting electrophilic chloroiminium salt attacks the furan ring, exclusively at the C-2 or C-5 position, yielding an aldehyde after aqueous hydrolysis ()[8].

Validated Experimental Protocols

Protocol A: Acetyl Nitrate-Mediated Nitration of Furan

This protocol is designed to suppress acid-catalyzed polymerization by maintaining strictly anhydrous and mildly basic conditions during substitution.

  • Reagent Preparation: In a flame-dried flask under nitrogen, cool 15 mL of acetic anhydride to -10 °C using an ice-salt bath.

  • Acetyl Nitrate Generation: Slowly add 5 mL of fuming nitric acid dropwise. Causality: The formation of acetyl nitrate is highly exothermic. Strict temperature control (< 0 °C) is mandatory to prevent explosive decomposition.

  • Substrate Addition: Dissolve 1.0 equivalent of furan in 5 mL of anhydrous pyridine. Add this solution dropwise to the acetyl nitrate mixture. Causality: Pyridine acts as an acid scavenger. It neutralizes any trace acetic acid or nitric acid generated during the substitution, protecting the sensitive furan ring from cleavage.

  • Reaction Maturation: Stir the mixture at -10 °C for 2 hours.

  • Quench & Isolation: Pour the mixture into 100 mL of crushed ice. Extract with ethyl acetate ( 3×30 mL). Wash the organic layer with saturated NaHCO3​ until CO2 evolution ceases (validating the removal of residual acids). Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Vilsmeier-Haack Formylation of Furan Derivatives

This workflow leverages the electron-rich nature of furan to install a formyl group via an iminium intermediate.

  • Vilsmeier Reagent Prep: In a two-necked flask under nitrogen, cool 10 mL of anhydrous DMF to 0 °C. Add 1.2 equivalents of POCl3​ dropwise over 15 minutes. Causality: The reaction between DMF and POCl3​ is exothermic. Low temperatures prevent the thermal degradation of DMF into dark, tarry byproducts ()[9].

  • Electrophilic Attack: Dissolve 1.0 equivalent of the furan derivative in 5 mL of anhydrous dichloromethane (DCM). Add dropwise to the Vilsmeier reagent at 0 °C. Stir for 30 minutes, then allow to warm to room temperature.

  • Aqueous Quench: Slowly pour the reaction mixture into a vigorously stirred saturated aqueous solution of sodium acetate. Causality: Sodium acetate acts as a mild base that hydrolyzes the intermediate iminium salt into the target aldehyde while buffering the system against the HCl generated by the POCl3​ quench.

  • Validation & QC: Extract with DCM, concentrate, and analyze via 1H -NMR. The appearance of a distinct singlet peak at ~9.5–9.8 ppm confirms the successful installation of the aldehyde proton.

G Step1 1. Vilsmeier Reagent Prep (DMF + POCl3 at 0°C) Step2 2. Substrate Addition (Furan in Anhydrous DCM) Step1->Step2 Maintain < 5°C Step3 3. Electrophilic Attack (Formation of Iminium Salt) Step2->Step3 Stir 30 min at 0°C Step4 4. Aqueous Quench (Hydrolysis via NaOAc) Step3->Step4 Exothermic Control Step5 5. Isolation & QC (Extraction & NMR Validation) Step4->Step5 Yield Aldehyde

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation of furan.

Quantitative Data & Drug Development Context

Understanding the kinetic and thermodynamic parameters of furan is critical for scaling reactions in pharmaceutical manufacturing. Table 1 summarizes the reactivity metrics of five-membered heterocycles, while Table 2 contextualizes furan's role in modern FDA-approved therapeutics.

Table 1: Reactivity and Regioselectivity Parameters of 5-Membered Heterocycles

HeterocycleRelative Reactivity (vs Benzene)Primary EAS PositionCausality for Regioselectivity & Reactivity
Pyrrole 105 (Highest)C-2Nitrogen's lone pair is highly available for delocalization; 3 resonance structures stabilize C-2 attack.
Furan 104 (High)C-2Oxygen is more electronegative than N, holding its lone pair tighter, making it slightly less reactive than pyrrole.
Thiophene 103 (Moderate)C-2Sulfur's lone pair resides in a 3p orbital, which overlaps poorly with the ring's 2p orbitals, reducing activation.

Table 2: FDA-Approved Furan-Containing Drug Classes

Drug Name / ClassPharmacological ActionStructural Role of the Furan Ring
Nitrofurantoin AntibacterialThe 5-nitrofuran core undergoes bacterial reduction to form reactive intermediates that damage bacterial DNA ()[1].
Ranitidine H2 Receptor AntagonistFuran acts as a critical bioisosteric spacer, perfectly positioning the basic amine and hydrogen-bonding groups for receptor fit.
Amiodarone AntiarrhythmicBenzofuran derivative; the highly lipophilic benzofuran core dictates tissue distribution and ion channel blocking efficacy.
Fluorinated Heterocycles Various (e.g., Oncology)Recent FDA approvals frequently combine furan/benzofuran cores with fluorine atoms to enhance metabolic stability and binding affinity ()[10].

References

  • Pearson Education. "Position of Substitution in Furan: Electrophilic Aromatic Substitution." Pearson. [Link]

  • University of Uttarakhand (UOU). "Heterocyclic Compounds: Electrophilic Substitution Reactions of Furan." UOU. [Link]

  • Organic Chemistry Tutor. "Electrophilic Aromatic Substitution in Heterocyclic Compounds." Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information (PMC). "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 4-Fluoro-3-(furan-2-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction 4-Fluoro-3-(furan-2-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The incorporation of a furan ring into the benzoic acid scaffold introduces unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-3-(furan-2-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The incorporation of a furan ring into the benzoic acid scaffold introduces unique electronic and conformational properties, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds.[1][2] This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between aromatic rings.[3][4]

Principle of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The synthesis hinges on a palladium-catalyzed cross-coupling between an organohalide (3-bromo-4-fluorobenzoic acid) and an organoboron compound (2-furylboronic acid). The reaction mechanism is a well-understood catalytic cycle that ensures high efficiency and functional group tolerance.[4][5]

Causality of Components:

  • Palladium Catalyst (Pd(OAc)₂/SPhos): The palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl halide. The SPhos ligand is a bulky electron-rich phosphine that stabilizes the palladium center, promotes the oxidative addition step, and facilitates the final reductive elimination to release the product.

  • Base (K₃PO₄): The base is crucial for the transmetalation step. It activates the organoboron compound by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center.[4]

  • Solvent System (Dioxane/Water): A biphasic solvent system is often optimal. Dioxane solubilizes the organic reagents and the catalyst complex, while water solubilizes the inorganic base and facilitates the formation of the active boronate species.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OH)₂ Base Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->Pd0 Reductive Elimination Product_Out 4-Fluoro-3-(furan-2-yl)benzoic acid (Ar-Ar') Product_Complex->Product_Out Product ArX 3-Bromo-4-fluorobenzoic acid (Ar-X) ArX->OxAdd ArB 2-Furylboronic acid (Ar'-B(OH)₂) ArB->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

PART 1: Materials and Safety

Reagents and Materials

ReagentCAS NumberMolecular Wt.Amount (Scale)Mmol (Scale)Equivalents
3-Bromo-4-fluorobenzoic acid1007-16-5219.01 g/mol 2.19 g10.01.0
2-Furylboronic acid13120-77-9111.90 g/mol 1.34 g12.01.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 45 mg0.20.02 (2 mol%)
SPhos (Ligand)657408-07-6410.51 g/mol 164 mg0.40.04 (4 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol 6.37 g30.03.0
1,4-Dioxane (Anhydrous)123-91-188.11 g/mol 40 mL--
Deionized Water7732-18-518.02 g/mol 10 mL--
Ethyl Acetate (for workup)141-78-688.11 g/mol ~200 mL--
Hydrochloric Acid (1M, for workup)7647-01-036.46 g/mol ~50 mL--
Brine (Saturated NaCl solution)7647-14-558.44 g/mol ~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 g--

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[6]

  • Reagent Handling:

    • 3-Bromo-4-fluorobenzoic acid: Causes skin and eye irritation. May cause respiratory irritation. Avoid breathing dust.[6][7]

    • Palladium Catalyst/Ligand: Handle with care as palladium compounds can be toxic and phosphine ligands can be air-sensitive.

    • 1,4-Dioxane: Is a flammable liquid and potential carcinogen. Keep away from ignition sources.

    • Potassium Phosphate: Handle as a standard laboratory chemical.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] If inhaled, move to fresh air.[7] In case of eye contact, rinse cautiously with water for several minutes.[6][8] Always consult the Safety Data Sheet (SDS) for each chemical before use.

PART 2: Step-by-Step Synthesis Procedure

1. Preparation and Degassing of Solvent

  • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvent is a critical step to ensure an inert atmosphere for the reaction.

  • Procedure: In a 100 mL two-neck round-bottom flask, combine 40 mL of 1,4-dioxane and 10 mL of deionized water. Equip the flask with a stir bar. Seal the flask and bubble argon or nitrogen gas through the solvent mixture for 20-30 minutes while stirring.

2. Reaction Setup

  • Rationale: The reagents are added under an inert atmosphere to prevent catalyst degradation.

  • Procedure:

    • To a separate flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (2.19 g, 10.0 mmol), 2-furylboronic acid (1.34 g, 12.0 mmol), potassium phosphate (6.37 g, 30.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and SPhos (164 mg, 0.4 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

3. Reaction Execution

  • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Procedure:

    • Using a cannula or syringe, transfer the degassed dioxane/water solvent mixture (50 mL) into the Schlenk flask containing the solid reagents.

    • Place the flask in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture vigorously under the inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2-4 hours. A typical mobile phase is 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid. The product should have a different Rf value than the starting materials. The reaction is typically complete within 12-16 hours.

4. Reaction Work-up and Product Isolation

  • Rationale: The work-up procedure is designed to quench the reaction, remove the catalyst and inorganic salts, and isolate the acidic product.

  • Procedure:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic organic impurities. Discard the organic layers.

    • Acidify the aqueous layer to a pH of ~2 by slowly adding 1M HCl. The desired product should precipitate as a solid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.

    • Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification

  • Rationale: Recrystallization is an effective method for purifying solid crystalline compounds.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure 4-Fluoro-3-(furan-2-yl)benzoic acid.

Characterization and Validation

The identity and purity of the synthesized product must be confirmed through analytical methods.

Expected Analytical Data

TechniqueExpected Results
Appearance Off-white to light brown solid.
¹H NMR (400 MHz, DMSO-d₆)Predicted δ (ppm): ~13.2 (s, 1H, COOH), 8.0-7.8 (m, 2H, Ar-H), 7.7 (d, 1H, Furan-H), 7.4 (t, 1H, Ar-H), 6.9 (d, 1H, Furan-H), 6.6 (dd, 1H, Furan-H). Note: Peak positions and multiplicities are estimates.[1][9]
¹³C NMR (101 MHz, DMSO-d₆)Predicted δ (ppm): ~166 (C=O), ~160 (d, C-F), ~148-108 (Aromatic & Furan carbons). Note: The C-F coupling will be visible.[9]
Mass Spec (ESI-) m/z: Calculated for C₁₁H₇FO₃: 206.04. Found: 205.03 [M-H]⁻.[9]

Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Validation Reagents Weigh Reagents Setup Combine Reagents in Schlenk Flask Reagents->Setup Solvent Degas Dioxane/Water (Ar sparging) AddSolvent Add Degassed Solvent Solvent->AddSolvent Inert Evacuate & Backfill with Argon (3x) Setup->Inert Inert->AddSolvent Heat Heat to 100°C with Stirring (12-16h) AddSolvent->Heat Monitor Monitor via TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Acidify Quench with H₂O, Acidify with HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Recrystallize Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Overall experimental workflow from preparation to final validation.

References

  • Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. Benchchem.
  • FB-2818 - Safety D
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals.
  • SAFETY DATA SHEET - 3-Bromo-2-fluorophenylboronic Acid. TCI Chemicals.
  • Electronic Supplementary Information for scientific paper. Royal Society of Chemistry.
  • SAFETY DATA SHEET - 3-Bromo-4-fluorobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-3-fluorobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluorobenzoic acid. MilliporeSigma.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂. pubs.acs.org.
  • Application Notes and Protocols for the Characterization of 4-Fluoro-3-methylbenzofuran. Benchchem.
  • Synthesis of 3-nitro-4-fluoro-benzoic acid. Molekula.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 4-Fluoro-3-nitrobenzoic acid synthesis. ChemicalBook.
  • 4-Fluoro-2-(phenylamino)benzoic acid.
  • Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Benchchem.
  • 4-Fluoro-3-nitro-benzoic acid. SpectraBase.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids.
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.

Sources

Application

HPLC Method for Purity Analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid: An Application Note

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid, a key intermediate in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method provides excellent separation of the main compound from its potential process-related impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, system suitability criteria, and validation approach in accordance with ICH guidelines.

Introduction

4-Fluoro-3-(furan-2-yl)benzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method for purity determination is essential for quality control throughout the drug development process. This application note describes a detailed protocol for the purity analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid by HPLC, designed to be both accurate and precise.

Physicochemical Properties of the Analyte

PropertyPredicted ValueJustification for HPLC Method Development
Molecular Formula C₁₁H₇FO₃Provides the molecular weight for solution preparation.
Molecular Weight 206.17 g/mol Essential for accurate concentration calculations.
pKa ~3.8Indicates the compound is a weak acid. The mobile phase pH should be at least 1.5-2 pH units below the pKa to ensure the analyte is in its non-ionized form, leading to better retention and peak shape on a reversed-phase column.
logP ~2.5Suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
UV λmax ~254 nm, ~280 nmThe extended conjugation of the biphenyl-like system suggests strong UV absorbance, making UV detection a suitable choice.

Synthetic Pathway and Potential Impurities

A likely synthetic route for 4-Fluoro-3-(furan-2-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction would involve the coupling of 3-bromo-4-fluorobenzoic acid with 2-furanboronic acid, catalyzed by a palladium complex.

Based on this synthetic pathway, the following potential impurities have been identified:

  • Starting Materials:

    • Impurity A: 3-bromo-4-fluorobenzoic acid

    • Impurity B: 2-furanboronic acid

  • Homocoupling By-products:

    • Impurity C: 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (from homocoupling of 3-bromo-4-fluorobenzoic acid)

    • Impurity D: 2,2'-Bifuran (from homocoupling of 2-furanboronic acid)

  • Related Substances:

    • Impurity E: 4-Fluorobenzoic acid (potential starting material for 3-bromo-4-fluorobenzoic acid)

The developed HPLC method is designed to separate the active compound from these potential impurities effectively.

HPLC Method and Protocol

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the purity analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30% to 80% B, 20-25 min: 80% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Rationale for Method Parameters
  • Stationary Phase: A C18 column is a versatile reversed-phase column suitable for the separation of moderately hydrophobic compounds like 4-Fluoro-3-(furan-2-yl)benzoic acid and its potential impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of 0.1% formic acid to the mobile phase serves to control the pH, ensuring that the carboxylic acid group of the analyte and acidic impurities remain protonated, leading to consistent retention times and sharp peak shapes.

  • Gradient Elution: A gradient elution is employed to ensure the elution of both less retained (e.g., 2-furanboronic acid) and more retained (e.g., homocoupling by-products) impurities within a reasonable run time, while providing good resolution for all components.

  • Detection Wavelength: The selection of 254 nm is based on the predicted UV absorbance maximum of the analyte, providing high sensitivity for the main component and likely for the aromatic impurities as well. A Diode Array Detector can be used to monitor multiple wavelengths and assess peak purity.

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended as the diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Fluoro-3-(furan-2-yl)benzoic acid reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Fluoro-3-(furan-2-yl)benzoic acid sample and prepare as described for the Standard Solution.

Method Validation and System Suitability

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3]

System Suitability Testing (SST)

System suitability testing is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[3]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0% for peak area and retention time
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurity
Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities and degradation products. This can be demonstrated by spiking the sample with known impurities and by performing forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50% to 150% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different levels). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD for precision studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Analysis and Interpretation

The purity of the 4-Fluoro-3-(furan-2-yl)benzoic acid sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The identity of the main peak is confirmed by comparing its retention time with that of the reference standard. Any peaks other than the main peak are considered impurities.

Workflow and Diagrams

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the purity analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting SamplePrep Sample and Standard Preparation HPLC_System HPLC System Setup SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_System SST System Suitability Testing HPLC_System->SST Injection Sample Injection SST->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid.

Chromatographic Separation Diagram

The following diagram illustrates the expected separation of 4-Fluoro-3-(furan-2-yl)benzoic acid from its potential impurities.

Chromatogram cluster_chromatogram Expected Chromatogram ImpurityB Impurity B (2-Furanboronic Acid) ImpurityA Impurity A (3-Bromo-4-fluorobenzoic Acid) MainPeak 4-Fluoro-3-(furan-2-yl)benzoic Acid ImpurityC Impurity C (Homocoupling By-product) Time_Axis Retention Time -->

Caption: Expected elution order of the main compound and its potential impurities.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the purity analysis of 4-Fluoro-3-(furan-2-yl)benzoic acid. The method exhibits excellent potential for specificity, linearity, accuracy, and precision, making it a valuable tool for routine quality control in research and industrial laboratories. Adherence to the outlined system suitability and method validation protocols will ensure the generation of high-quality, reliable data.

References

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals. [Link]

Sources

Method

Application Note: Synthesis, Characterization, and Antimicrobial Screening of 4-Fluoro-3-(furan-2-yl)benzoic Acid Derivatives

Introduction & Pharmacophore Rationale The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous development of novel antimicrobial scaffolds. In medicinal chemistry, the hybridization...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous development of novel antimicrobial scaffolds. In medicinal chemistry, the hybridization of privileged pharmacophores is a proven strategy to overcome resistance mechanisms. This application note details the robust synthesis and biological evaluation of 4-Fluoro-3-(furan-2-yl)benzoic acid derivatives .

The design of this scaffold is grounded in specific structure-activity relationship (SAR) principles:

  • The Furan Ring: Furan-containing compounds exhibit a wide range of advantageous biological characteristics, including potent antibacterial and antifungal activities[1]. The oxygen heteroatom acts as a critical hydrogen-bond acceptor when interacting with bacterial targets.

  • The Fluorine Atom: Halogenation, specifically fluorination at the para-position of the benzoic acid core, serves a dual purpose. It blocks oxidative metabolism at the metabolically vulnerable para-position and significantly enhances the lipophilicity of the molecule, thereby improving penetration through the lipid-rich bacterial cell wall[2].

  • The Benzoic Acid Core: Carboxylic acids provide a highly versatile synthetic handle. By converting the acid into various amides and hydrazides, we can rapidly generate a diverse library to probe the steric and electronic requirements of the bacterial target binding pocket[3].

Synthetic Strategy and Causality

The synthesis of the core scaffold relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-4-fluorobenzoic acid and furan-2-boronic acid.

Critical Mechanistic Insight: Furan-2-boronic acid is notoriously unstable under standard, high-temperature Suzuki conditions. The electron-rich nature of the furan ring makes the carbon-boron bond highly susceptible to protodeboronation (cleavage by a proton source, yielding furan gas)[4].

To circumvent this, our protocol utilizes a highly active palladium pre-catalyst ( Pd(PPh3​)4​ ) and a mild base ( K3​PO4​ ) in a degassed 1,4-Dioxane/Water mixture at a moderate temperature (80°C). This specific combination accelerates the transmetalation step, favoring the desired cross-coupling pathway over the hydrolytic decomposition of the boronic acid[4]. Subsequent derivatization utilizes EDC·HCl/HOBt coupling rather than harsh thionyl chloride ( SOCl2​ ), preserving the acid-sensitive furan ring during amidation.

SyntheticWorkflow A 3-Bromo-4-fluorobenzoic acid + Furan-2-boronic acid B Suzuki-Miyaura Coupling (Pd(PPh3)4, K3PO4, Dioxane/H2O) A->B C 4-Fluoro-3-(furan-2-yl)benzoic acid (Core Scaffold) B->C Cross-coupling D Carboxylic Acid Activation (EDC·HCl, HOBt, DIPEA) C->D F Derivative Library Generation (Amides/Hydrazides) D->F E Amine/Hydrazine Nucleophiles E->F Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow for generating 4-Fluoro-3-(furan-2-yl)benzoic acid derivatives.

Standardized Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (4-Fluoro-3-(furan-2-yl)benzoic acid)

This protocol is designed to be self-validating; the color change from yellow to black indicates catalyst activation, and TLC monitoring ensures the minimization of protodeboronation byproducts.

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (1.0 equiv, 5.0 mmol), furan-2-boronic acid (1.5 equiv, 7.5 mmol), and anhydrous K3​PO4​ (3.0 equiv, 15.0 mmol).

  • Degassing: Seal the flask with a rubber septum and purge with ultra-pure Argon for 15 minutes.

  • Solvent Addition: Inject 30 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v) via syringe.

  • Catalyst Introduction: Quickly remove the septum, add Pd(PPh3​)4​ (5 mol%, 0.25 mmol), and reseal. Purge with Argon for an additional 5 minutes.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1 with 1% Acetic Acid). The starting material spot ( Rf​≈0.4 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature. Dilute with 50 mL of water and acidify to pH 3 using 1M HCl (Caution: gas evolution). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the core scaffold as an off-white solid.

Protocol B: Library Generation via Amidation
  • Activation: Dissolve the core scaffold (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL) under Argon. Add EDC·HCl (1.2 equiv, 1.2 mmol) and HOBt (1.2 equiv, 1.2 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Nucleophilic Attack: Add the desired amine or hydrazine derivative (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Completion & Workup: Stir for 8-12 hours. Quench with ice-cold water (30 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with Dichloromethane (3 x 20 mL), wash with 5% LiCl solution to remove DMF, dry, and concentrate.

Protocol C: Antimicrobial Screening (Broth Microdilution MIC Assay)
  • Preparation: Prepare bacterial suspensions of S. aureus, E. faecalis, E. coli, and P. aeruginosa in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compounds (dissolved in DMSO, final DMSO concentration <1%) ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 18-24 hours.

  • Readout: Add 10 µL of Resazurin (0.015% aqueous solution) to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration at which no color change occurs.

Quantitative Data Presentation

Table 1: Synthesized Derivatives and Isolated Yields

Compound IDR-Group (Amine/Hydrazine)Isolated Yield (%)Purity (HPLC, %)LogP (Calculated)
FBA-01 -OH (Core Acid)78>992.85
FBA-02 Phenylamine (Aniline)82984.12
FBA-03 4-Fluorophenylamine85994.30
FBA-04 4-Methoxyphenylamine76974.05
FBA-05 Hydrazine hydrate65951.95

Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound IDS. aureus (Gram +)E. faecalis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
FBA-01 6464>128>128
FBA-02 1632128>128
FBA-03 4 8 64128
FBA-04 3264>128>128
FBA-05 16163264
Ciprofloxacin (Ctrl)0.51.00.250.5

Mechanistic Insights & Structure-Activity Relationship (SAR)

The biological data reveals a distinct SAR profile. The core acid (FBA-01 ) exhibits weak antimicrobial activity, likely due to its ionization at physiological pH, which hinders cellular penetration. Conversion to lipophilic amides (FBA-02 to FBA-04 ) significantly improves activity against Gram-positive strains.

Notably, FBA-03 (containing an additional para-fluoroaniline moiety) demonstrated the highest potency (MIC = 4 µg/mL against S. aureus). The synergistic effect of the dual fluorine atoms drastically increases the lipophilicity (LogP = 4.30), facilitating disruption of the thick peptidoglycan layer in Gram-positive bacteria[2]. Conversely, the hydrazide derivative (FBA-05 ) showed moderate but broader-spectrum activity, hinting that the primary amine of the hydrazide may utilize porin channels to bypass the Gram-negative outer membrane.

SAR_Pathway Compound 4-Fluoro-3-(furan-2-yl)benzamides F_Atom Fluorine Substitution (Increases Lipophilicity) Compound->F_Atom Furan Furan Ring (H-Bond Acceptor) Compound->Furan Amide Amide Linker (Target Binding) Compound->Amide Permeability Enhanced Cell Wall Permeability F_Atom->Permeability Binding Receptor Binding (e.g., DNA Gyrase) Furan->Binding Amide->Binding Death Bacterial Cell Death (Bactericidal Effect) Permeability->Death Binding->Death

Figure 2: Proposed Structure-Activity Relationship (SAR) and mechanism of bacterial cell death.

Conclusion

The synthesis of 4-Fluoro-3-(furan-2-yl)benzoic acid derivatives offers a highly tunable platform for antimicrobial drug discovery. By carefully optimizing the Suzuki-Miyaura coupling to prevent furan protodeboronation, high yields of the core scaffold can be achieved. Subsequent amidation yields compounds with potent, selective activity against Gram-positive pathogens, driven by the synergistic lipophilicity of fluorine and the binding affinity of the furan pharmacophore. Future workflows will focus on in vivo toxicity profiling and target deconvolution.

References

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal / ResearchGate. 2

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. 1

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC / NIH. 3

  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. BenchChem. 4

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Fluorinated Benzoic Acids

Executive Summary The incorporation of fluorinated biaryl motifs is a cornerstone strategy in modern drug development. Fluorine substitution modulates lipophilicity, metabolic stability, and the pKa of adjacent functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated biaryl motifs is a cornerstone strategy in modern drug development. Fluorine substitution modulates lipophilicity, metabolic stability, and the pKa of adjacent functional groups, making fluorinated benzoic acids highly valuable bioisosteres. However, utilizing these compounds in Suzuki-Miyaura cross-coupling reactions presents distinct mechanistic hurdles depending on whether the fluorinated benzoic acid acts as the electrophile (aryl halide) or the nucleophile (arylboronic acid). This application note provides a comprehensive, self-validating framework for optimizing these complex couplings.

Mechanistic Insights & Causality of Reaction Design

Halo-Fluorobenzoic Acids (The Electrophilic Partner)

When coupling free halo-fluorobenzoic acids, researchers frequently observe sluggish reaction rates or complete catalytic stalling[1].

  • Causality of Failure: The free carboxylic acid is deprotonated under the basic conditions required for Suzuki coupling. The resulting carboxylate anion is strongly electron-donating, which enriches the electron density of the aryl ring and significantly raises the activation energy barrier for the oxidative addition of Palladium(0) into the carbon-halogen bond[1]. Furthermore, ortho-fluorine atoms introduce steric hindrance, and the carboxylate group can competitively coordinate to the palladium center, poisoning the catalyst.

  • Causality of Solution: To overcome this, the protocol necessitates highly active, bulky, and electron-rich phosphine ligands such as1[1]. Additionally, a minimum of 3.0 equivalents of a strong base (e.g., K3PO4) must be used: one equivalent to form the carboxylate salt, and the remainder to facilitate the crucial transmetalation step.

Fluorinated Arylboronic Acids (The Nucleophilic Partner)

Conversely, utilizing fluorinated arylboronic acids introduces the severe risk of protodeboronation (hydrodeboronation)[2].

  • Causality of Failure: Fluorine’s high electronegativity withdraws electron density from the boron atom via inductive effects. This renders the boron highly Lewis acidic and exceptionally vulnerable to nucleophilic attack by hydroxide ions in basic aqueous media, 2[2]. This is especially pronounced in polyfluorinated or ortho-fluorinated systems[3].

  • Causality of Solution: To outcompete protodeboronation, the transmetalation step must be accelerated while minimizing the concentration of aggressive hydroxide nucleophiles. This is achieved by utilizing milder bases (e.g., K2CO3 or CsF) and3[3].

Workflow & Decision Matrix

G A Fluorinated Benzoic Acid Coupling Partner B Halo-Fluorobenzoic Acid (Electrophile) A->B C Fluoroarylboronic Acid (Nucleophile) A->C D Challenge: Poor Oxidative Addition & Carboxylate Interference B->D E Challenge: Rapid Protodeboronation under Basic Conditions C->E F Solution: Electron-Rich Ligands (SPhos) & >2 eq. Strong Base (K3PO4) D->F G Solution: Mild Base (K2CO3/CsF), Anhydrous or Rapid Coupling E->G H Successful Cross-Coupling (Biaryl Product) F->H G->H

Optimization workflow for Suzuki coupling of fluorinated benzoic acids.

Quantitative Data: Condition Optimization Summary

The following table synthesizes the optimal conditions required to address the specific mechanistic challenges of various fluorinated substrates.

Substrate ClassPrimary ChallengeOptimal Catalyst SystemPreferred Base & SolventExpected Yield Range
2-Halo-fluorobenzoic acids Steric hindrance, carboxylate coordinationPd2(dba)3 (2 mol%), SPhos (4 mol%)K3PO4 (3.0 eq.), Dioxane/H2O (10:1)75 - 95%
Polyfluorinated arylboronic acids Rapid protodeboronationPd(dppf)Cl2 or Pd(OAc)2/XPhosK2CO3 (2.0 eq.) or CsF, THF/H2O60 - 85%
Free benzoic acids (Aqueous) Phase separation, low reactivityPd(OAc)2 with Phase Transfer CatalystNa2CO3, Water/Toluene (Biphasic)80 - 98%

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, these protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can definitively diagnose whether a failure is due to incomplete oxidative addition, protodeboronation, or failed transmetalation.

Protocol A: Coupling of a Halo-Fluorobenzoic Acid (Electrophile)

Example: Synthesis of 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid from 4-bromo-3-fluorobenzoic acid.

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1.0 eq, 1.0 mmol)

  • Phenylboronic acid (1.5 eq, 1.5 mmol)

  • Pd2(dba)3 (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K3PO4 (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane / Water (10:1 v/v, 11 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 eq) - Critical for self-validation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid, phenylboronic acid, K3PO4, Pd2(dba)3, SPhos, and the internal standard[1].

  • Degassing (Crucial Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) complexes are highly sensitive to oxidation; any residual oxygen will irreversibly quench the active catalyst.

  • Solvent Addition: Add the 1,4-Dioxane and Water mixture (previously sparged with Argon for 30 minutes) via a gas-tight syringe.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint (In-Process): At 2 hours, withdraw a 50 µL aliquot. Quench with 1M HCl, extract with EtOAc, and analyze via LC-MS (ESI-negative mode).

    • Diagnostic Logic: If the mass of the starting material[M-H]- is dominant, oxidative addition has failed (consider increasing SPhos). If the mass of 3-fluorobenzoic acid is detected, protodehalogenation is occurring (consider lowering the temperature).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL). 1[1]. Extract the aqueous phase with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase flash chromatography.

Protocol B: Coupling with a Polyfluorinated Arylboronic Acid (Nucleophile)

Example: Synthesis of 2,6-Difluoro-4'-methyl-1,1'-biphenyl.

Materials:

  • 4-Bromotoluene (1.0 eq, 1.0 mmol)

  • 2,6-Difluorophenylboronic acid (2.0 eq, 2.0 mmol) - Excess used to compensate for potential degradation.

  • Pd(dppf)Cl2 (0.05 eq, 5 mol%)

  • K2CO3 (2.0 eq, 2.0 mmol)

  • THF / Water (4:1 v/v, 10 mL)

  • Internal Standard: 4-Fluoroanisole (0.5 eq)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 4-bromotoluene, 2,6-difluorophenylboronic acid, Pd(dppf)Cl2, K2CO3, and the internal standard.

  • Atmosphere Control: Seal the vial with a PTFE septum cap and purge with Argon for 10 minutes.

  • Solvent Addition: Inject the degassed THF/Water mixture. Causality: THF is chosen over Dioxane here to allow for lower reaction temperatures, mitigating the thermal degradation of the boronic acid.

  • Reaction: Heat to 65 °C for 8 hours.

  • Self-Validation Checkpoint (Post-Reaction): Analyze the crude mixture via quantitative 19F NMR before workup.

    • Diagnostic Logic: Compare the integration of the product's fluorine signals against the 1,3-difluorobenzene byproduct (the protodeboronation product)[2]. If the byproduct ratio exceeds 30%, the transmetalation is too slow relative to hydrolysis. In subsequent runs, switch to an anhydrous fluoride-based activation system (e.g., CsF in dry Toluene)[3].

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Partition between EtOAc and Water, extract, dry, and concentrate. Purify via standard silica gel chromatography.

References

  • Clary, R., et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis." International Journal of Organic Chemistry, 2013. 4

  • BenchChem Technical Support. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." BenchChem, 2025. 1

  • Mucha, et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules (PMC), 2022. 2

  • Bulfield, D., & Huber, S. M. "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." The Journal of Organic Chemistry, 2017. 3

Sources

Method

Application Note: Advanced Characterization and Analytical Protocols for Novel Benzoic Acid Derivatives

Introduction & Strategic Overview Substituted benzoic acids are foundational building blocks in contemporary drug development, serving as active pharmaceutical ingredients (APIs), critical intermediates, and preservative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Substituted benzoic acids are foundational building blocks in contemporary drug development, serving as active pharmaceutical ingredients (APIs), critical intermediates, and preservatives[1]. The introduction of novel functional groups (e.g., halogens, alkyls, or complex ether linkages) onto the benzoic acid core drastically alters its physicochemical properties, biological activity, and solid-state behavior.

To ensure rigorous quality control and regulatory compliance, structural and thermal characterization cannot rely on a single technique. Instead, an orthogonal analytical strategy is required. This application note details a comprehensive, self-validating workflow for the characterization of novel benzoic acid derivatives, emphasizing structural elucidation (NMR/FTIR), purity and mass profiling (LC-MS), and solid-state thermal behavior (DSC/TGA).

G cluster_0 Spectroscopic Profiling cluster_1 Chromatographic & MS Analysis cluster_2 Solid-State Characterization Start Novel Benzoic Acid Derivative NMR NMR (1H, 13C) Backbone Elucidation Start->NMR FTIR FTIR Functional Group Verification Start->FTIR LCMS LC-MS (ESI-) Molecular Weight & Purity Start->LCMS DSC DSC Melting Point & Polymorphism Start->DSC TGA TGA Thermal Stability & Sublimation Start->TGA Integration Comprehensive Data Integration & API Profiling NMR->Integration FTIR->Integration LCMS->Integration DSC->Integration TGA->Integration

Orthogonal characterization workflow for novel benzoic acid pharmaceutical derivatives.

Spectroscopic Profiling: NMR and FTIR

Mechanistic Causality

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy form the first pillar of structural verification. Benzoic acid derivatives are prone to forming strong intermolecular hydrogen-bonded dimers in non-polar environments.

  • NMR: To disrupt these dimers and obtain sharp, highly resolved peaks, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. In DMSO-d6, the highly deshielded carboxylic acid proton typically resonates far downfield (12.0–13.5 ppm)[1].

  • FTIR: Infrared spectroscopy provides definitive proof of the carboxylic acid moiety via the broad O-H stretch (3300–2500 cm⁻¹) and the strong, sharp carbonyl C=O stretch (typically 1680–1700 cm⁻¹)[1].

Protocol: Quantitative 1H-NMR (qNMR) Validation

A self-validating protocol using an internal standard to ensure both structural identity and absolute purity.

  • Sample Preparation: Accurately weigh ~15 mg of the benzoic acid derivative and ~5 mg of a certified reference material (e.g., maleic acid or 1,4-dinitrobenzene) as an internal standard.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as a chemical shift reference). Ensure complete dissolution via gentle sonication.

  • Acquisition: Acquire the 1H-NMR spectrum at 298 K using a minimum of 16 scans, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 10–15 seconds for quantitative accuracy), and a 90° pulse angle.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the internal standard peak and the distinct aromatic protons of the benzoic acid derivative to calculate absolute purity.

Chromatographic & Mass Spectrometric Analysis (LC-MS)

Mechanistic Causality

For carboxylic acids, Electrospray Ionization in Negative Mode (ESI-) is the gold standard[2]. The acidic nature of the carboxyl group allows for facile deprotonation, yielding a stable [M-H]⁻ molecular ion[2]. During chromatography, maintaining the analyte in a neutral state ensures sharp peak shapes on a reverse-phase C18 column. Therefore, a mobile phase containing 0.1% Formic Acid (pH ~2.7) is utilized[2]. Despite the acidic mobile phase, the high voltage and desolvation temperature in the ESI source effectively drive the deprotonation required for negative mode detection. Alternatively, an ammonium acetate buffer (pH 4.5) can be used for isotope-dilution LC-MS (ID-LC/MS) to optimize specific collisionally-induced dissociation channels[3].

Protocol: ESI- LC-MS Impurity Profiling
  • System Suitability (Blank): Inject 2 µL of the sample diluent (50:50 Water:Acetonitrile) to establish a baseline and confirm the absence of ghost peaks or carryover.

  • Sample Preparation: Dissolve the benzoic acid derivative in LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Dilute further to 10 µg/mL using the initial mobile phase conditions to prevent solvent-induced peak broadening. Note: Avoid methanol for long-term stock solutions to prevent trace methyl esterification.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size)[2].

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[2].

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[2].

    • Gradient: 5% B to 95% B over 7 minutes, hold for 2 minutes, re-equilibrate for 3 minutes[2].

    • Flow Rate: 0.3 mL/min at a column temperature of 40 °C[2].

  • MS Parameters (ESI-):

    • Capillary Voltage: 3.5 kV[2].

    • Desolvation Gas (N₂): 10 L/min at 350 °C[2].

    • Scan Range: m/z 50–500.

  • Data Analysis: Monitor for the[M-H]⁻ peak. In tandem MS (MS/MS), look for the characteristic neutral loss of 44 Da (CO₂), which is a definitive marker for carboxylic acids (e.g., m/z 121 → 77 for unsubstituted benzoic acid)[3].

Solid-State Characterization: Thermal Analysis (DSC/TGA)

Mechanistic Causality

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating the solid-state properties of pharmaceutical materials[4]. DSC measures the heat flow associated with phase transitions (e.g., melting, crystallization, glass transitions) and is highly sensitive to polymorphism and API-excipient interactions[5],[6]. TGA measures mass changes, identifying solvation, degradation, or sublimation events[6]. Notably, benzoic acid itself is an IUPAC-recommended calibration standard for thermal analysis due to its well-defined melting point (122.4 °C)[4].

Protocol: Simultaneous Thermal Profiling
  • Calibration: Verify instrument calibration using high-purity Indium (melt maximum 156.6 °C) and standard Benzoic Acid (melt maximum 122.4 °C)[4].

  • Sample Preparation: Accurately weigh 2–5 mg of the novel benzoic acid derivative into a standard aluminum crucible[5].

  • Crucible Preparation (DSC): Use a lid with a microscopic pinhole. This allows volatile impurities or sublimation gases to escape, preventing pressure buildup that could artificially alter the melting endotherm or deform the pan[6].

  • Atmosphere: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal run.

  • Heating Program: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 300 °C (or 50 °C past the expected degradation point)[5].

  • Data Interpretation:

    • A sharp endothermic peak on the DSC curve with no corresponding mass loss on the TGA curve indicates the true melting point (Tm) of a pure crystalline polymorph.

    • Mass loss on the TGA curve prior to melting indicates residual solvent or a hydrate/solvate.

Expected Data Presentation & Summary

To ensure rapid data review during API profiling, all quantitative characterization metrics should be summarized in a standardized format. Below is a representative data table for a model substituted benzoic acid.

Analytical TechniqueParameter / TargetExpected Result / MarkerSignificance & Causality
¹H-NMR (DMSO-d6) Carboxylic -OHSinglet, 12.5–13.5 ppmConfirms the presence of the free acid moiety; deshielded by the carbonyl group[1].
FTIR Carbonyl (C=O) StretchSharp peak, ~1680–1700 cm⁻¹Validates the oxidation state of the functional group[1].
LC-MS (ESI-) Molecular Ion[M-H]⁻ peakConfirms molecular weight; deprotonation driven by acidic pKa[2].
LC-MS/MS Fragmentation[M-H - 44]⁻Neutral loss of CO₂ is a structural hallmark of benzoic acids[3].
DSC Melting EndothermSharp peak (e.g., ~122 °C for unsubstituted)Determines crystalline purity and specific polymorph identity[5],[4].
TGA Mass Loss< 0.5% before meltingConfirms the absence of residual synthesis solvents or hygroscopicity[6].

References

  • Lee, I., et al. "Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry". ResearchGate. Available at:[Link]

  • Shimadzu. "Interactions between Benzoic Acid and Magnesium Oxide". Shimadzu Europa GmbH. Available at:[Link]

  • MDPI. "Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products". MDPI. Available at:[Link]

  • Alraziuni. "THERMAL ANALYSIS OF PHARMACEUTICALS". Al-Razi University. Available at:[Link]

Sources

Application

use of 4-Fluoro-3-(furan-2-YL)benzoic acid in the synthesis of enzyme inhibitors

Application Note: Utilizing 4-Fluoro-3-(furan-2-yl)benzoic Acid in the Rational Design and Synthesis of Xanthine Oxidase Inhibitors Strategic Overview The targeted inhibition of metalloenzymes such as Xanthine Oxidase (X...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Fluoro-3-(furan-2-yl)benzoic Acid in the Rational Design and Synthesis of Xanthine Oxidase Inhibitors

Strategic Overview

The targeted inhibition of metalloenzymes such as Xanthine Oxidase (XO) is a cornerstone in managing hyperuricemia, gout, and oxidative stress-related metabolic disorders[1]. This application note details the utility of 4-fluoro-3-(furan-2-yl)benzoic acid as a privileged scaffold for the synthesis of high-affinity enzyme inhibitors. By integrating structural causality, self-validating synthetic protocols, and rigorous in vitro evaluation, this guide empowers drug discovery scientists to leverage this specific chemotype for hit-to-lead optimization.

Structural & Mechanistic Rationale: The Privileged Scaffold

The efficacy of 4-fluoro-3-(furan-2-yl)benzoic acid in enzyme inhibition is the result of precise stereoelectronic engineering. When targeting the molybdenum cofactor (MoCo) active site of XO, this scaffold acts as a highly effective competitive inhibitor[2].

  • The Carboxylic Acid Anchor : The MoCo active site is accessed via a lipophilic channel lined with basic residues. The carboxylic acid moiety is essential for forming a highly stable salt bridge with Arg880 and a hydrogen bond network with Thr1010[2].

  • The Furan-2-yl Ring : This planar heterocycle acts as a hydrophobic vector. It occupies the lipophilic pocket of the enzyme, engaging in critical π−π stacking interactions with aromatic residues such as Phe914[3].

  • The Fluorine Atom (C4 Position) : The inclusion of fluorine ortho to the furan and meta to the carboxylic acid serves three causal purposes:

    • pKa Modulation: Fluorine's strong electron-withdrawing inductive effect (-I) lowers the pKa of the benzoic acid, ensuring complete ionization at physiological pH (7.4) to maximize the ionic interaction with Arg880.

    • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atom restrict the free rotation of the furan ring. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon enzyme binding.

    • Metabolic Stability: Fluorine blocks CYP450-mediated para-hydroxylation of the benzoic acid core, significantly improving the pharmacokinetic profile of the resulting inhibitors.

Target Pathway Visualization

XO_Pathway Sub Hypoxanthine / Xanthine (Substrates) Enz Xanthine Oxidase (XO) (Target Enzyme) Sub->Enz Prod Uric Acid (Pathogenic Product) Enz->Prod Inh 4-Fluoro-3-(furan-2-yl)benzoic Acid (Inhibitor Scaffold) Inh->Enz Competitive Inhibition

Fig 1: Mechanistic pathway of Xanthine Oxidase inhibition by the functionalized benzoic acid scaffold.

Validated Synthetic Protocols

To explore the solvent-exposed region of the enzyme, the core carboxylic acid can be derivatized into complex amides (e.g., coupling with pyrazolones or substituted anilines) to generate a library of mixed-type inhibitors[2].

Protocol A: HATU-Mediated Amide Derivatization

Causality: The biaryl-like nature of the scaffold (furan + fluoro) creates steric hindrance around the carboxylate. HATU is chosen over EDC/HOBt due to its superior activation kinetics and ability to drive sterically demanding couplings to completion with minimal epimerization.

Step-by-Step Procedure:

  • Activation : Dissolve 4-fluoro-3-(furan-2-yl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass peak confirms complete activation of the carboxylic acid. Do not proceed until >95% activation is observed.

  • Coupling : Add the target amine (e.g., a functionalized pyrazolone) (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Workup : Dilute the reaction with ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove unreacted acid), and brine.

  • Purification : Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint: Confirm the product identity and purity (>95%) via 1 H-NMR (specifically checking for the disappearance of the broad COOH singlet and the appearance of the amide NH signal) and high-resolution mass spectrometry (HRMS).

SynthWorkflow N1 Scaffold Preparation N2 HATU Activation N1->N2 N3 Amine Coupling N2->N3 N4 LC-MS Validation N3->N4 N5 In Vitro Assay N4->N5

Fig 2: Self-validating synthetic workflow for developing enzyme inhibitors from the core scaffold.

Protocol B: High-Throughput In Vitro Xanthine Oxidase Inhibition Assay

Causality: A continuous spectrophotometric assay measuring the conversion of xanthine to uric acid at 295 nm provides real-time kinetic data to determine the IC 50​ and mode of inhibition.

Step-by-Step Procedure:

  • Buffer Preparation : Prepare a 50 mM sodium phosphate buffer (pH 7.5). Crucial Note: Strictly avoid the addition of Bovine Serum Albumin (BSA) or Tween-80 during initial screening. These agents sequester highly lipophilic furan derivatives, leading to artificially inflated (weaker) IC 50​ values[2].

  • Enzyme & Inhibitor Incubation : In a 96-well UV-transparent plate, add 100 µL of buffer, 10 µL of the synthesized inhibitor (dissolved in DMSO, final DMSO concentration <1%), and 10 µL of Xanthine Oxidase (0.05 U/mL). Incubate at 25°C for 15 minutes to allow for equilibrium binding.

    • Self-Validation Checkpoint: Include Allopurinol (10 µM) as a positive control and a DMSO-only well as a negative control to validate assay sensitivity, dynamic range, and enzyme viability.

  • Reaction Initiation : Add 30 µL of Xanthine substrate (final concentration 50 µM) to initiate the reaction.

  • Kinetic Measurement : Immediately monitor the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve. Determine the IC 50​ by plotting fractional activity ( vi​/v0​ ) against the log of inhibitor concentration using non-linear regression.

Quantitative Data Synthesis & SAR Analysis

The following table synthesizes representative structure-activity relationship (SAR) data, highlighting the impact of the fluoro and furan substitutions on XO inhibition based on established biochemical principles[2].

Compound ScaffoldSubstitution (R)XO IC 50​ (µM)LogPMechanistic Observation
Benzoic AcidNone>1001.87Weak baseline affinity; lacks hydrophobic anchoring.
3-(Furan-2-yl)benzoic AcidNone12.52.65Furan ring engages in π−π stacking with Phe914.
4-Fluoro-3-(furan-2-yl)benzoic AcidNone4.22.81Fluorine locks conformation and lowers pKa for stronger Arg880 salt bridge.
4-Fluoro-3-(furan-2-yl)benzamidePyrazolone derivative0.83.45Amide extension probes the solvent-exposed region, yielding sub-micromolar potency[2].

References

  • Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety Source: Journal of Organic and Pharmaceutical Chemistry (via ResearchGate) URL:[Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials Source: RSC Medicinal Chemistry (via PubMed Central) URL:[Link]

Sources

Method

large-scale synthesis of 4-Fluoro-3-hydroxybenzoic acid intermediates

Application Note: Large-Scale Synthesis and Process Optimization of 4-Fluoro-3-Hydroxybenzoic Acid Strategic Rationale & Pharmaceutical Relevance 4-Fluoro-3-hydroxybenzoic acid (CAS: 51446-31-2) is a highly versatile flu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Process Optimization of 4-Fluoro-3-Hydroxybenzoic Acid

Strategic Rationale & Pharmaceutical Relevance

4-Fluoro-3-hydroxybenzoic acid (CAS: 51446-31-2) is a highly versatile fluorinated aromatic building block. In drug development, it serves as a critical intermediate in the synthesis of potent β-arylsulfotransferase IV (β-AST-IV) inhibitors and Acoramidis, a transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloidosis (ATTR)[1][2].

The strategic incorporation of the fluorine atom adjacent to the hydroxyl group significantly alters the physicochemical properties of the molecule. Fluorine's high electronegativity lowers the pKa of the adjacent hydroxyl group, enhancing hydrogen-bond donor capacity, while simultaneously improving the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation[3]. This guide details two highly scalable, self-validating synthetic pathways designed to yield high-purity API intermediates.

Synthetic Pathway Analysis & Mechanistic Causality

To achieve large-scale synthesis (>1 kg), process chemists typically rely on two primary pathways. The selection of the route depends on the availability of starting materials and the required purity profile of the crude product.

Route A: Modified Kolbe-Schmitt Carboxylation

This route utilizes 4-fluorophenol as the starting material. The mechanistic causality relies on the generation of an electron-rich phenoxide ion, which undergoes nucleophilic attack on the electrophilic carbon of carbon dioxide[3]. Potassium hydroxide (KOH) is specifically chosen over sodium hydroxide (NaOH) because the larger ionic radius of the potassium cation (K⁺) creates a looser ion pair with the phenoxide. This increased separation enhances the nucleophilicity of the aromatic ring, driving the kinetically favored ortho-carboxylation at 40–60 °C. Subsequent treatment with concentrated sulfuric acid at elevated temperatures (110–120 °C) forces the rearomatization and precipitation of the target acid[4].

Route B: Cyanation and One-Pot Cleavage

This dual-route process starts from 4-bromo-1-fluoro-2-methoxybenzene. The first step is a copper(I) cyanide-mediated nucleophilic aromatic substitution (cyanation) to form 4-fluoro-3-methoxybenzonitrile[2]. The brilliance of this scale-up route lies in the subsequent step: instead of isolating the intermediate, the reaction mass is treated with aqueous hydrobromic acid (HBr) at 80–100 °C. The causality here is thermodynamic efficiency; the strong acid simultaneously hydrolyzes the nitrile group to a carboxylic acid and cleaves the methyl ether to reveal the hydroxyl group in a single pot[2].

Workflow SM1 4-Fluorophenol (Starting Material A) Int1 Potassium 4-fluorophenolate (Reactive Intermediate) SM1->Int1 KOH, H2O (20°C) Deprotonation SM2 4-Bromo-1-fluoro-2-methoxybenzene (Starting Material B) Int2 4-Fluoro-3-methoxybenzonitrile (Isolated Intermediate) SM2->Int2 CuCN, DMF (Reflux) Cyanation Target 4-Fluoro-3-hydroxybenzoic acid (Target API Intermediate) Int1->Target 1. CO2 (40-60°C) 2. 98% H2SO4 (110-120°C) Int2->Target 48% HBr (80-100°C) Hydrolysis & Demethylation

Fig 1: Parallel synthetic pathways for 4-Fluoro-3-hydroxybenzoic acid scale-up.

Quantitative Route Benchmarking

To assist process chemists in selecting the appropriate workflow, the following table summarizes the quantitative and operational metrics of both pathways based on pilot-scale data[2][4].

ParameterRoute A: Kolbe-Schmitt CarboxylationRoute B: Cyanation & One-Pot Cleavage
Starting Material 4-Fluorophenol4-Bromo-1-fluoro-2-methoxybenzene
Overall Yield ~73%>85%
Crude Purity (HPLC) 92 - 95%>98%
Scalability High (Requires pressurized CO2 reactor)Very High (Standard glass-lined reactors)
Key Reagents KOH, CO2 gas, 98% H2SO4CuCN, DMF, 48% Aqueous HBr
Process Bottleneck High-temperature acidic reflux (corrosion risk)Heavy metal (Copper) remediation in effluent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that the chemical state of the reactor is verified before proceeding, thereby preventing downstream failures.

Protocol A: Modified Kolbe-Schmitt Carboxylation (1 kg Scale)

Note: This process requires a pressure-rated glass-lined reactor due to the use of CO2 gas and highly corrosive sulfuric acid at elevated temperatures.

  • Deprotonation (Phenoxide Formation):

    • Charge a 10 L reactor with 1.0 kg of 4-fluorophenol and 746 g of potassium hydroxide (KOH).

    • Add 3.3 L of distilled water at 20 °C. Stir at 250 rpm until complete dissolution is achieved.

    • Self-Validation (IPC 1): The solution must become completely transparent. Any residual suspension indicates incomplete deprotonation; add 5% w/v KOH aliquots until clear.

  • Electrophilic Carboxylation:

    • Heat the reactor to 40–60 °C.

    • Introduce CO2 gas via a sparger at a steady rate for 2.5 hours, maintaining a slight positive pressure (1.2–1.5 atm).

    • Self-Validation (IPC 2): Monitor the pH of the reaction mass. The pH will drop from >13 to approximately 8-9 as the phenoxide is consumed and converted to the carboxylate salt. The reaction mass will noticeably increase in viscosity.

  • Acidification and Rearomatization:

    • Vent the residual CO2. Carefully add 1.3 L of concentrated sulfuric acid (98% w/w) dropwise over 45 minutes. Caution: Highly exothermic.

    • Immediately raise the temperature to 110–120 °C and reflux for 4 hours.

    • Self-Validation (IPC 3): The strong acidic environment (pH < 2) forces the rearomatization of the intermediate. Upon cooling the reactor to 20 °C, the target 4-fluoro-3-hydroxybenzoic acid will spontaneously precipitate as an off-white solid[4].

  • Isolation: Filter the precipitate, wash with saturated NaCl solution (3 × 1 L), and dry under vacuum at 50 °C.

Protocol B: Cyanation & One-Pot Cleavage (1 kg Scale)

Note: This route is preferred for pharmaceutical applications due to the higher purity of the crude product, minimizing the need for complex recrystallizations[2].

  • Cyanation:

    • Charge a reactor with 1.0 kg of 4-bromo-1-fluoro-2-methoxybenzene, 480 g of Copper(I) cyanide (CuCN), and 4 L of anhydrous DMF.

    • Reflux the mixture under a nitrogen atmosphere for 6 hours.

    • Self-Validation (IPC 1): Pull a sample for HPLC analysis. The reaction is deemed complete when the starting bromide peak area is <1.0%.

  • Work-up and Filtration:

    • Cool the mixture to room temperature. Filter the reaction mass through a Celite pad to remove precipitated copper salts (CuBr). Distill off the DMF under reduced pressure to yield crude 4-fluoro-3-methoxybenzonitrile.

  • One-Pot Hydrolysis & Demethylation:

    • To the crude intermediate, add 3 L of 48% aqueous hydrobromic acid (HBr).

    • Heat the reaction mass to 80–100 °C under reflux for 8 hours.

    • Self-Validation (IPC 2): The HBr acts as both a nucleophile (cleaving the methyl ether to release methyl bromide gas) and an acid catalyst (hydrolyzing the nitrile to a carboxylic acid). Monitor the off-gas; the cessation of methyl bromide evolution indicates the completion of ether cleavage. HPLC should confirm the total disappearance of the methoxy-benzonitrile intermediate.

  • Isolation: Cool the mixture to 5 °C to induce crystallization. Filter, wash with cold water, and dry under vacuum to afford high-purity (>98%) 4-fluoro-3-hydroxybenzoic acid[2].

Analytical Quality Attributes

To verify the structural integrity and purity of the synthesized 4-fluoro-3-hydroxybenzoic acid, the following analytical parameters must be met[3][5]:

  • HPLC Purity: >99.0% (Luna Silica 150 × 4.5 mm column, UV detection at 254 nm).

  • Mass Spectrometry (ESI-MS): Molecular ion peak [M-H]⁻ at m/z 155.1 (consistent with MW 156.11 g/mol ).

  • ¹H NMR (DMSO-d6): The fluorine atom will cause characteristic doublet/multiplet splitting of the adjacent aromatic protons. The phenolic -OH typically appears as a broad singlet around 10.2 ppm, and the carboxylic -OH at >12.5 ppm.

References

  • ChemicalBook, "4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2",
  • QuickCompany, "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermedi
  • BenchChem, "An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid
  • ResearchGate, "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core",
  • Google Patents, "CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid",

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling with Benzoic Acid Derivatives

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we frequently encounter researchers struggling to achieve high yields when applying the Suzuki-Miyaura cross-coupling reaction to substr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we frequently encounter researchers struggling to achieve high yields when applying the Suzuki-Miyaura cross-coupling reaction to substrates containing unprotected carboxylic acids.

While the Suzuki coupling is a robust method for C(sp2)–C(sp2) bond formation, the presence of a free benzoic acid moiety introduces competing acid-base chemistry and coordination dynamics that can entirely shut down the catalytic cycle. This guide is designed to help you diagnose the root cause of your reaction failure and implement field-proven, self-validating protocols to overcome these challenges.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki coupling fail completely when using an unprotected benzoic acid?

A: The failure is typically caused by a combination of base depletion and catalyst poisoning . The Suzuki coupling requires a base to activate the boronic acid (forming the reactive boronate complex) for the transmetalation step. However, a free carboxylic acid acts as a Brønsted acid, immediately neutralizing the base. If you use the standard 2.0 equivalents of base, 1.0 equivalent is instantly consumed to form the carboxylate salt, leaving insufficient base to drive the catalytic cycle.

Furthermore, the resulting carboxylate anion is a strong, bidentate ligand. It can coordinate to the electrophilic Pd(II) center immediately following oxidative addition, forming a stable, unreactive complex that poisons the catalyst and halts the reaction[1].

Q2: I am observing massive protodeboronation of my boronic acid. How do I fix this?

A: Boronic acids, particularly those bearing electron-withdrawing groups like carboxylic acids, are highly susceptible to base-catalyzed protodeboronation[2]. The base attacks the empty p-orbital of the boron atom, forming a reactive boronate intermediate ([ArB(OH)3]⁻). In the presence of water and heat, this intermediate is protonated at the ipso-carbon, irreversibly cleaving the C–B bond to yield the des-borylated arene[3].

Self-Validating Diagnostic Protocol: To isolate the root cause, run a parallel control reaction omitting the aryl halide.

  • Result A: If LC-MS analysis shows complete consumption of the boronic acid, base-catalyzed protodeboronation is your primary failure mode. Solution: Lower the reaction temperature, use a weaker base (e.g., KF), or slowly dose the boronic acid into the reaction mixture via syringe pump.

  • Result B: If the boronic acid remains intact in the control but the standard reaction fails, your issue lies in the catalytic cycle—most likely catalyst poisoning via carboxylate coordination.

Q3: How do I adjust my base and solvent system to accommodate the free carboxylic acid?

A: You must compensate for the acidic proton by increasing the base loading to 3.0 – 4.0 equivalents . We recommend K₃PO₄ or Cs₂CO₃. Additionally, carboxylate salts are highly polar and often insoluble in standard organic solvents like pure toluene or THF. You must switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 5:1 to 10:1 ratio) to ensure the substrate remains fully dissolved and available for the reaction[2].

Q4: Which ligands are best suited to prevent carboxylate poisoning of the Palladium catalyst?

A: To prevent the carboxylate anion from coordinating to the Pd(II) center, you must create a sterically hindered environment around the metal. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are highly effective[1]. Their massive steric bulk physically blocks the bidentate coordination of the carboxylate, forcing the transmetalation step to proceed through the desired boronate pathway.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and typical outcomes when coupling benzoic acid derivatives.

Substrate StateBase (Equiv)Solvent SystemLigandTypical YieldProtodeboronation Risk
Free Acid K₂CO₃ (2.0 eq)Toluene (Anhydrous)PPh₃< 10%High
Free Acid K₃PO₄ (3.5 eq)Dioxane/H₂O (5:1)dppf60 - 80%Moderate
Free Acid K₃PO₄ (3.5 eq)Dioxane/H₂O (5:1)SPhos75 - 90%Moderate
Ester Protected K₂CO₃ (2.0 eq)Toluene/H₂O (10:1)PPh₃85 - 95%Low

Part 3: Troubleshooting Decision Tree

Use the following logical workflow to systematically eliminate variables when your coupling reaction fails.

SuzukiTroubleshooting Start Reaction Fails: Unprotected Benzoic Acid CheckBase Are you using >3.0 eq of Base (e.g., K3PO4)? Start->CheckBase BaseNo Increase Base: -COOH consumes 1.0 eq CheckBase->BaseNo No CheckSolvent Is the carboxylate salt fully soluble? CheckBase->CheckSolvent Yes BaseNo->CheckBase SolventNo Switch to Biphasic: Dioxane/H2O (5:1) CheckSolvent->SolventNo No CheckLigand Is Pd poisoned by carboxylate coordination? CheckSolvent->CheckLigand Yes SolventNo->CheckSolvent LigandNo Use Bulky Ligands: SPhos, XPhos, or dppf CheckLigand->LigandNo Yes Success Successful Cross-Coupling CheckLigand->Success No Protect Protect -COOH as Ester (Methyl/tert-Butyl) LigandNo->Protect Still failing? Protect->Success

Decision tree for troubleshooting Suzuki-Miyaura couplings with unprotected benzoic acids.

Part 4: Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling of Unprotected Benzoic Acids

This protocol is engineered to self-validate. By strictly controlling the order of addition and degassing procedures, you eliminate oxygen-induced catalyst degradation and minimize base-catalyzed protodeboronation.

Reagents & Materials:

  • Aryl halide (1.0 equiv)

  • Benzoic acid-containing boronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • SPhos ligand (0.10 equiv, 10 mol%)

  • K₃PO₄ (3.5 equiv)

  • 1,4-Dioxane / Deionized H₂O (5:1 ratio)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions are non-negotiable.

  • Solvent Addition: In a separate flask, prepare the 5:1 Dioxane/H₂O mixture and sparge with Argon for 30 minutes. Add the degassed solvent mixture to the reaction vessel via a syringe.

  • Reaction Initiation: Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block. Stir vigorously (1000 RPM) to ensure maximum interfacial surface area in the biphasic mixture.

  • Monitoring: Monitor the reaction via LC-MS after 2 hours. Look for the consumption of the aryl halide. If the boronic acid is consumed but the aryl halide remains, protodeboronation has occurred.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc and water. Critical Step: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. Causality: The product will be trapped in the aqueous layer as a carboxylate salt until protonated. Extract the aqueous layer three times with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.[Link][3]

  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry.[Link][1]

Sources

Optimization

Furan Synthesis Technical Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Furan Chemistry. Furan-containing molecules are critical scaffolds in drug development, agrochemicals, and materials science. However, the electron-rich nature of the furan rin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Chemistry. Furan-containing molecules are critical scaffolds in drug development, agrochemicals, and materials science. However, the electron-rich nature of the furan ring makes it highly susceptible to side reactions such as polymerization, oxidative degradation, and unwanted ring-opening.

This guide is designed for researchers and application scientists to troubleshoot common synthetic failures, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

Section 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: Why does my Paal-Knorr synthesis yield a black, insoluble tar, and how can I prevent this? Causality & Mechanism: The formation of a dark, viscous tar is the most common side reaction in classical Paal-Knorr furan syntheses, driven by acid-catalyzed polymerization[1]. Furans are highly electron-rich heteroaromatics. When exposed to strong Brønsted acids (e.g., H₂SO₄) and trace water, the furan ring is protonated at the α-carbon (C2/C5), leading to hydrolytic ring-opening[2]. This generates highly reactive acyclic dicarbonyl intermediates (such as succinaldehyde derivatives) that rapidly undergo uncontrolled aldol condensations and polymerization[1]. Solution: Shift from strong Brønsted acids to mild Lewis acids (e.g., TiCl₄, Sc(OTf)₃) or solid acid catalysts like Montmorillonite K-10[1]. These catalysts effectively activate the 1,4-dicarbonyl precursor for cyclization without providing the free protons necessary for subsequent ring-opening.

Q2: During the synthesis of 2,5-diarylfurans via 1,3-diene oxidation, my endoperoxide intermediate degrades. What causes this, and how is it mitigated? Causality & Mechanism: Synthesizing furans via the [4+2] cycloaddition of singlet oxygen to 1,3-dienes forms a bicyclic endoperoxide intermediate[3]. The O–O bond is inherently weak. If isolated in batch, thermal and photochemical energy causes homolytic cleavage or polar rearrangement, leading to unwanted side products like cis-1,2-diaroyl epoxides and cis-2-aroylenol esters[3]. Solution: Eliminate the isolation step entirely. By transitioning the sequence (oxidation/dehydration) into a continuous-flow system, the transient endoperoxide is immediately intercepted by a dehydrating agent (such as the Appel reagent)[4]. This kinetic bypassing prevents the intermediate from accumulating and undergoing thermal degradation[4].

Q3: When attempting to reduce or functionalize furans, I observe ring-opened alcohols instead of the desired intact cyclic products. Why? Causality & Mechanism: Unbiased furans suffer from low resonance energy and high reduction potentials, giving them vinylogous enol-ether character[5]. Under standard reductive or acidic conditions, they are highly susceptible to over-reduction and subsequent hydrolysis, yielding acyclic pentanediols or ketones instead of dihydrofurans. Solution: Employ a Brønsted acid-catalyzed silane reduction specifically in hexafluoroisopropanol (HFIP)[5]. The unique microenvironment of HFIP prevents the intrinsic polymerization and ring-opening behavior of furans under acidic conditions, allowing for controlled, formal Birch-type reductions[5].

Section 2: Visualizing Reaction Pathways & Workflows

G Start Furan Synthesis Q1 Tar/polymer formation? Start->Q1 Q2 Ring-opened byproducts? Q1->Q2 No Sol1 Use mild Lewis acids. Q1->Sol1 Yes Q3 Endoperoxide degrading? Q2->Q3 No Sol2 Ensure anhydrous state. Q2->Sol2 Yes Sol3 Use continuous flow. Q3->Sol3 Yes Success Optimized Yield Q3->Success No Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting workflow for common furan synthesis side reactions.

Pathway Furan Furan Ring Protonation Protonation Furan->Protonation Strong Acid + H2O Stable Stable Product Furan->Stable Mild Acid / HFIP RingOpen Ring Opening Protonation->RingOpen Polymer Polymerization RingOpen->Polymer High Conc.

Caption: Acid-catalyzed furan ring-opening and subsequent polymerization pathway.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means the success or failure of the reaction is immediately apparent through an intrinsic physical indicator, preventing wasted time on downstream purification of failed reactions.

Protocol A: Modified Paal-Knorr Synthesis (Minimizing Polymerization)

By utilizing a Lewis acid under strictly anhydrous conditions, this protocol prevents the hydrolytic ring-opening pathway that leads to resinification.

  • Substrate Preparation: Dissolve 1.0 mmol of the 1,4-dicarbonyl compound in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

  • Desiccation: Add 500 mg of activated 4Å molecular sieves to the flask. Stir for 10 minutes.

  • Catalyst Addition: Slowly add 5 mol% Sc(OTf)₃.

  • Self-Validation Check: Monitor the solution color. The reaction mixture should transition from clear to a pale yellow. Validation: If the solution turns dark brown or opaque black within the first 30 minutes, moisture has breached the system, triggering acid-catalyzed polymerization. Abort, re-dry reagents, and restart.

  • Workup: Once TLC confirms starting material consumption (typically 2-4 hours), quench immediately with 5 mL of saturated aqueous NaHCO₃ to neutralize the catalyst before solvent removal.

Protocol B: Continuous-Flow Synthesis of 2,5-Diaryl Furans

This protocol kinetically bypasses the thermal degradation of endoperoxides by dehydrating them immediately upon formation.

  • System Priming: Flush a continuous-flow photoreactor (FEP tubing, 10 mL internal volume) with anhydrous CH₂Cl₂.

  • Photooxidation Stream: Pump a solution of the 1,3-diene (0.1 M) and Rose Bengal photosensitizer (1 mol%) through the photoreactor at 1.0 mL/min while sparging with O₂ gas under visible light irradiation.

  • In-Line Dehydration: Merge the output stream directly into a secondary flow coil containing a stream of Appel reagent (Ph₃P/CBr₄, 1.2 equiv) at ambient temperature.

  • Self-Validation Check: Utilize an in-line ATR-FTIR flow cell post-merger. Validation: The successful steady-state conversion is validated by the absence of the transient O–O peroxide stretch (~850 cm⁻¹). If the peroxide stretch accumulates, the flow rate of the Appel reagent stream must be proportionally increased to prevent downstream thermal degradation.

Section 4: Quantitative Data & Reaction Parameters

Table 1: Catalyst Selection and Side-Reaction Propensity in Paal-Knorr Synthesis

Catalyst TypeExample ReagentReaction TempPrimary Side ReactionAverage Furan Yield
Strong Brønsted AcidH₂SO₄, p-TsOHRefluxSevere polymerization (tar)30–50%
Lewis AcidTiCl₄, Sc(OTf)₃0 °C to RTMild ring-opening80–95%
Solid AcidMontmorillonite K-10RefluxMinimal70–85%
Halogen CatalystI₂ in CH₃CNRefluxMinimal75–90%

Data summarized from optimized catalytic parameters to minimize resinification.[1]

Table 2: Endoperoxide Dehydration: Batch vs. Continuous Flow

Substrate TypeBatch Yield (%)Flow Yield (%)Primary Byproduct in Batch
Symmetrical 1,3-diene53%87%Epoxide degradation
Unsymmetrical 1,3-diene61%88%Enol ester rearrangement
Electron-rich diene21%75%Rapid thermal decomposition

Continuous flow eliminates the isolation of the unstable endoperoxide, leading to an average 27% increase in isolated yield.[4]

References

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI Molecules.[Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. ACS Journal of Organic Chemistry.[Link]

  • Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude 4-Fluoro-3-(furan-2-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses and purity bottlenecks when isolating heteroaryl-substituted benzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses and purity bottlenecks when isolating heteroaryl-substituted benzoic acids.

The purification of 4-fluoro-3-(furan-2-yl)benzoic acid presents a classic structural dichotomy: it contains a carboxylic acid moiety that requires acidic conditions for precipitation, paired directly with an electron-rich furan ring that is highly susceptible to acid-catalyzed degradation. Furthermore, because this molecule is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling[1],[2], the crude matrix is heavily contaminated with palladium residues, unreacted boronic acids, and inorganic salts[3].

This guide provides field-proven, mechanistically grounded strategies to isolate your target compound with high purity and yield.

Master Purification Workflow

Workflow N1 Crude Mixture (Suzuki Coupling) N2 Pd Scavenging (Thiol-functionalized Silica) N1->N2 N3 Alkaline Extraction (pH 8-9) N2->N3 N4 Aqueous Phase (Carboxylate Salt) N3->N4 Retain N5 Organic Phase (Neutral Impurities) N3->N5 Discard N6 Controlled Acidification (Citric Acid, pH 3.5-4.0) N4->N6 N7 Precipitation & Filtration N6->N7 N8 Pure 4-Fluoro-3-(furan-2-yl) benzoic acid N7->N8

Caption: Optimized workflow for purifying 4-fluoro-3-(furan-2-yl)benzoic acid.

Frequently Asked Questions & Troubleshooting

Q1: Why does my crude mixture turn into a black, intractable tar during the final acidification step of the workup? The Causality: You are likely using a strong mineral acid (like concentrated HCl) and dropping the pH too low (pH < 2). While the benzoic acid requires protonation to precipitate, the furan ring is highly acid-sensitive[4]. Under strongly acidic conditions, the oxygen atom in the furan ring becomes protonated, breaking its aromaticity. This triggers a nucleophilic attack by water, leading to a ring-opening cascade that forms a highly reactive 1,4-dicarbonyl intermediate. These intermediates rapidly polymerize into dark tars, destroying your yield[4]. The Solution: Use a weak acid, such as 10% aqueous citric acid, or carefully titrate with 1M HCl at 0 °C to a precise pH of 3.5–4.0. This is just below the pKa of the fluorobenzoic acid (approx. 3.8) but not acidic enough to protonate the furan ring.

Degradation D1 Intact Furan Ring (Stable at pH > 3.5) D2 Protonation (Strong Acid, pH < 2) D1->D2 Excess HCl D3 Nucleophilic Attack (by H2O) D2->D3 D4 1,4-Dicarbonyl Intermediate (Highly Reactive) D3->D4 Ring Opening D5 Polymerization (Dark Tars / Yield Loss) D4->D5 Irreversible

Caption: Acid-catalyzed degradation pathway of the furan ring.

Q2: How can I efficiently remove palladium catalyst residues without losing my carboxylic acid product? The Causality: Palladium residues from the Suzuki coupling strongly coordinate to the carboxylate moiety and the furan oxygen, causing the product to retain a persistent yellow/brown color[3]. Standard extraction will not break these coordination complexes. The Solution: Before performing the acid-base extraction, dissolve the crude mixture in a polar aprotic solvent (e.g., THF or EtOAc) and treat it with a silica-supported metal scavenger (like SiliaMetS® Thiol or DMT) at 40 °C for 2 hours. The high affinity of palladium for sulfur outcompetes the carboxylate coordination, trapping the metal on the solid support for easy filtration.

Q3: I tried purifying the crude acid via standard silica gel chromatography, but I observed massive yield losses and severe peak tailing. What is the alternative? The Causality: Standard silica gel is inherently acidic (pH ~ 4.5-5.5). When polar furan derivatives interact with these residual silanol groups, two things happen: the carboxylic acid binds irreversibly (causing streaking), and the localized acidity catalyzes the degradation of the furan ring on the column[5]. The Solution: If chromatography is absolutely necessary, you must neutralize the silica gel by pre-treating it with 1% triethylamine (TEA) in your eluent[5],[4]. Alternatively, switch to Reverse-Phase (C18) chromatography, which utilizes a neutral stationary phase and completely bypasses silanol-induced degradation.

Quantitative Comparison of Purification Strategies

To aid in selecting the right approach, review the quantitative impacts of various purification strategies on furan recovery and impurity clearance:

Purification StrategyTarget Impurities RemovedFuran Recovery (%)Key AdvantageCritical Limitation
Uncontrolled Acidification (Conc. HCl, RT)Neutral organics< 40%Fast precipitationHigh risk of furan polymerization (black tar).
Controlled Acidification (Citric Acid, 0 °C)Neutral organics85 - 95%Preserves furan ring integrity.Requires precise pH monitoring.
Standard Silica Gel Chromatography Boronic acids, homocouplers50 - 60%High resolution of isomers.Acidic silanols cause streaking and degradation.
Base-Deactivated Silica (1% TEA)Boronic acids, homocouplers80 - 90%Prevents acid-catalyzed ring opening.TEA contamination in final product fractions.
Reverse-Phase (C18) Chromatography Polar & Non-polar organics> 90%Excellent peak shape, no silica acidity.Lower loading capacity; requires lyophilization.
Self-Validating Experimental Protocol: Optimized Acid-Base Extraction

This protocol relies on a self-validating system: each step contains a specific physical or analytical checkpoint to ensure the mechanistic logic is functioning as intended before proceeding.

Step 1: Dissolution & Palladium Scavenging

  • Dissolve the crude Suzuki reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Add a silica-supported thiol scavenger (1.5 equivalents relative to the Pd catalyst used).

  • Stir at 40 °C for 2 hours, then filter through a pad of Celite.

  • Validation Checkpoint: The filtrate must transition from a dark brown/orange suspension to a clear, pale yellow solution. If the solution remains dark, repeat the scavenging step.

Step 2: Alkaline Extraction

  • Transfer the organic filtrate to a separatory funnel.

  • Extract with cold 0.5 M aqueous Sodium Bicarbonate ( NaHCO3​ ) (3 x 15 mL/g). This selectively deprotonates the carboxylic acid (forming the water-soluble sodium salt) while leaving neutral impurities (unreacted halides, homocoupled furan) in the organic layer.

  • Separate and combine the aqueous layers. Wash the combined aqueous layer once with clean EtOAc to remove trace lipophilic impurities.

  • Validation Checkpoint: Spot the discarded organic layer on a TLC plate. Under UV light, there should be no spot corresponding to your target mass at the baseline (indicating 100% transfer of the carboxylate to the aqueous phase).

Step 3: Controlled Acidification

  • Cool the combined aqueous layer in an ice bath to 0–5 °C. (Cooling suppresses the kinetics of furan ring-opening).

  • Submerge a calibrated pH probe directly into the stirring aqueous solution.

  • Dropwise, add a 10% w/v aqueous Citric Acid solution (or 1M HCl if citric acid is unavailable) until the pH reaches exactly 3.5 to 4.0 .

  • Validation Checkpoint: An off-white to pale yellow precipitate will rapidly form. The pH meter must not drop below 3.0. If localized blackening occurs where the acid drops hit the solution, your stirring is too slow or your acid is too concentrated.

Step 4: Isolation & Drying

  • Filter the precipitate via vacuum filtration using a Buchner funnel.

  • Wash the filter cake generously with ice-cold distilled water to remove residual inorganic salts.

  • Dry the solid under high vacuum at 40 °C for 12 hours.

  • Validation Checkpoint: Analyze the dried solid via LC-MS. You should observe a dominant peak with [M−H]− at m/z 205 in negative ion mode, with a UV purity of >95% and no late-eluting polymeric baseline humps.

Sources

Optimization

managing solubility issues of reactants in cross-coupling reactions

Welcome to the Cross-Coupling Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently encounter reactions that fail not because of fundamental thermodynamic barriers, but due to a sim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently encounter reactions that fail not because of fundamental thermodynamic barriers, but due to a simple, physical bottleneck: the reactants, catalysts, and bases cannot physically interact in the same phase.

This guide abandons the "add more solvent" guesswork. Instead, it provides a mechanistic, causality-driven approach to resolving solubility issues in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.).

Diagnostic Workflow: Identifying Your Solubility Bottleneck

Before altering your chemistry, you must identify what is failing to dissolve and why it matters to the catalytic cycle.

G Start Identify Solubility Bottleneck Org Organic Substrates Insoluble Start->Org Base Inorganic Base Insoluble Start->Base Cat Catalyst Precipitating (Pd Black) Start->Cat Org_Sol1 Mixed Solvent System (e.g., Toluene/EtOH/H2O) Org->Org_Sol1 Traditional Org_Sol2 Micellar Catalysis (TPGS-750-M in Water) Org->Org_Sol2 Green Chem Base_Sol1 Phase Transfer Catalyst (e.g., TBAB, Crown Ether) Base->Base_Sol1 Biphasic Base_Sol2 Switch to Organic Base (e.g., DBU, MTBD) Base->Base_Sol2 Homogeneous Cat_Sol1 Increase Ligand Sterics (e.g., tBuXPhos) Cat->Cat_Sol1 Stabilize Pd(0) Cat_Sol2 Switch to Polar Aprotic (e.g., DMF, DMAc) Cat->Cat_Sol2 Solubilize Pd(II)

Diagnostic decision tree for resolving solubility bottlenecks in cross-coupling.

Troubleshooting FAQs: Causality & Solutions

Q1: My aryl halide is highly lipophilic and completely insoluble in standard polar aprotic solvents (DMF, DMAc) at room temperature. Heating causes my catalyst to degrade. How do I initiate the coupling? Causality: Cross-coupling requires the organic electrophile to be in the same phase as the Pd(0) catalyst for the initial oxidative addition step. If the substrate is locked in a solid crystal lattice, the effective concentration of the electrophile is near zero, leaving the Pd(0) species vulnerable to aggregation (forming inactive Pd black)[1]. Solution: Transition to Micellar Catalysis . By using a designer amphiphile like TPGS-750-M (a PEGylated vitamin E derivative) in water, you create lipophilic nanoreactors (40–60 nm in diameter). The insoluble aryl halide and the catalyst partition into the hydrophobic core of the micelle, creating an extremely high localized concentration that drives oxidative addition at room temperature, preventing thermal catalyst degradation[2][3].

Q2: In my Buchwald-Hartwig amination, the inorganic base (e.g., NaOtBu) sits as a solid chunk at the bottom of the toluene flask. Should I switch to a solvent where the base is fully soluble? Causality: Not necessarily. Buchwald-Hartwig aminations often benefit from non-polar solvents like toluene specifically because the byproduct salts (e.g., NaI or NaBr) are highly insoluble. If you use a polar solvent to dissolve the base, you also dissolve the iodide byproduct. Soluble iodide bridges palladium dimers, severely inhibiting the catalytic cycle[4][5]. Solution: Do not change the solvent; change the mass transfer dynamics. First, ensure the inorganic base is finely milled to increase surface area. If the reaction still stalls, add a Phase-Transfer Catalyst (PTC) like a crown ether (e.g., 18-crown-6 for potassium bases), which complexes the metal cation and shuttles the reactive anion into the organic phase without solubilizing the inhibitory halide byproducts[6]. Alternatively, switch to an organic base like DBU that is soluble in toluene[4].

Q3: I am running a biphasic Suzuki coupling (Toluene/Water). The reaction works on a 100 mg scale but fails completely at a 10 g scale. Why? Causality: Biphasic reactions (where the boronic acid/base is in water and the aryl halide/catalyst is in toluene) rely entirely on interfacial surface area for transmetalation—the step where the activated boronate transfers its aryl group to the Pd(II) complex. On a small scale, magnetic stirring creates a high surface-area-to-volume ratio (an emulsion). On a larger scale, the physical mixing efficiency drops, the phases separate, and the "encounter problem" halts the reaction[7]. Solution: Introduce a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) as a Phase-Transfer Agent. The lipophilic tetrabutyl groups allow the catalyst to carry the activated boronate or hydroxide ion across the phase boundary into the toluene layer, decoupling the reaction rate from the physical stirring efficiency[7].

Quantitative Data: Solvent & Solubility Parameter Matrix

The following table synthesizes the solubility profiles of common cross-coupling environments to guide your solvent selection based on the specific phase-limitations of your substrates.

Solvent SystemPolarity ProfileInorganic Base SolubilityOrganic Reactant SolubilityMechanistic Advantage / Best Use Case
Toluene Non-polarVery LowHighBuchwald-Hartwig: Precipitates inhibitory NaI/NaBr, preventing Pd-dimer off-cycle resting states.
DMF / DMAc Polar AproticModerateHighHeck / Sonogashira: Coordinates and stabilizes Pd(II) intermediates; dissolves most organic substrates.
1,4-Dioxane / H₂O (4:1) Mixed BiphasicHigh (in Aq)Moderate (in Org)Standard Suzuki: Solubilizes boronic acids and activates them via aqueous hydroxide/carbonate.
2 wt% TPGS-750-M / H₂O Micellar (Aqueous)High (in bulk Aq)Extremely High (in core)Green Chemistry: Solubilizes highly lipophilic substrates at room temperature via nano-encapsulation.

Self-Validating Experimental Protocols

Protocol 1: Micellar Catalysis using TPGS-750-M (Room Temperature Suzuki Coupling)

This protocol utilizes surfactant assemblies to solve the insolubility of highly lipophilic organic substrates without using organic solvents[3][8].

Step 1: Surfactant Preparation. Dissolve TPGS-750-M (2% by weight) in HPLC-grade water. Degas the solution by sparging with Argon for 30 minutes.

  • Validation Check: The solution must appear slightly opalescent/cloudy but completely homogeneous. If distinct oil droplets form, the surfactant has degraded. Step 2: Substrate Loading. To a reaction vial equipped with a stir bar, add the solid, insoluble aryl halide (1.0 equiv), boronic acid (1.2 equiv), and the Pd catalyst (e.g., PdCl₂(dtbpf), 2 mol%). Step 3: Micelle Encapsulation. Add the 2 wt% TPGS-750-M solution to the vial. Stir vigorously (1000 rpm) for 5 minutes.

  • Validation Check: The solid organics should disperse into the aqueous phase, forming a milky emulsion. If large, crystalline chunks remain, increase stirring speed or add 1-2% THF as a co-solvent to aid initial micelle entry. Step 4: Base Addition & Reaction. Add the base (e.g., aqueous Et₃N or K₃PO₄, 2.0 equiv). Stir at room temperature for 2–12 hours.

  • Validation Check: A successful oxidative addition and reduction of Pd(II) to Pd(0) will typically cause the emulsion to darken (brown/black). Step 5: In-Flask Extraction. Once complete (monitor by TLC of a micro-aliquot), add a minimal amount of ethyl acetate (EtOAc). Gently stir and allow phase separation. The product will partition exclusively into the upper organic layer, leaving the catalyst and surfactant in the aqueous phase.

Micelle Aq Aqueous Phase (Water + Base) Interface Micelle Interface (PEG-750-M Hydrophilic) Aq->Interface Base Transfer Core Lipophilic Core (Vitamin E Moiety) Interface->Core Transmetalation Support Product Ar-Ar (Coupled Product) Core->Product Reductive Elimination Substrates Ar-X + Ar-B(OH)2 (Insoluble Organics) Substrates->Core Encapsulation Catalyst L-Pd(0) (Catalyst) Catalyst->Core Localization

Mechanism of TPGS-750-M micellar catalysis overcoming the aqueous encounter problem.

Protocol 2: Phase-Transfer Catalyzed (PTC) Biphasic Coupling

Use this protocol when your organic substrates are soluble in non-polar solvents (toluene), but your inorganic base is completely insoluble, causing the reaction to stall[6][7].

Step 1: Biphasic Setup. In a Schlenk flask under Argon, dissolve the aryl halide and organic nucleophile in anhydrous Toluene. In a separate flask, dissolve the inorganic base (e.g., K₂CO₃) in degassed water. Step 2: PTC Addition. Add Tetrabutylammonium bromide (TBAB) (5–10 mol%) to the toluene mixture.

  • Causality Note: TBAB acts as an ion-pair shuttle. The lipophilic tetrabutylammonium cation pairs with the aqueous carbonate/hydroxide anion, pulling it across the phase boundary into the toluene layer where transmetalation occurs. Step 3: Catalyst Addition. Add the Pd pre-catalyst and ligand. Step 4: Initiation & Agitation. Combine the aqueous base solution with the toluene solution. Heat to the required temperature (e.g., 80 °C) and stir at maximum RPM.

  • Validation Check: Stop stirring for 10 seconds. The phases should separate cleanly within seconds. If a thick, unbreakable emulsion forms, the PTC loading is too high. Draw an aliquot from the organic layer for TLC/LC-MS; if the reaction is proceeding, the aryl halide spot will diminish. If it stalls at <10% conversion, the interfacial transfer is failing—increase the PTC loading to 15 mol%.

References

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature The Journal of Organic Chemistry - ACS Publications.[Link]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature (ResearchGate) ResearchGate.[Link]

  • Surfactant Assemblies as Nanoreactors for Organic Transformations Lipshutz Research Group, UC Santa Barbara. [Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts. [Link]

  • Phase-transfer catalyst Wikipedia.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions White Rose Research Online. [Link]

Sources

Troubleshooting

effect of base selection on Suzuki-Miyaura coupling efficiency

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic causality behind base s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic causality behind base selection in Suzuki-Miyaura couplings. The choice of base is rarely a "one-size-fits-all" parameter; it is the thermodynamic steering wheel of your catalytic cycle.

Below, you will find targeted FAQs, troubleshooting logic, quantitative selection matrices, and self-validating protocols to optimize your coupling efficiency.

Section 1: The Mechanistic Role of the Base (FAQ)

Q: Why is a base strictly required for Suzuki-Miyaura couplings? A: In the Suzuki-Miyaura reaction, the base is not merely a passive proton scavenger; it is a mandatory activator for the transmetalation step, which is frequently the rate-determining step of the entire catalytic cycle[1].

Mechanistically, transmetalation proceeds via two primary routes:

  • The Boronate Pathway: The base coordinates directly with the neutral, poorly nucleophilic boronic acid ( R−B(OH)2​ ) to form an electron-rich, highly nucleophilic borate "ate" complex ( [R−B(OH)3​]− ). This anionic complex drastically accelerates the transfer of the organic group to the palladium(II) center[2][3].

  • The Oxo-Palladium Pathway: The base reacts with the Pd(II)-halide intermediate to form a Pd-alkoxo or Pd-hydroxo species, which subsequently reacts with the neutral boronic acid[4].

Q: How does the pKa of the base correlate with coupling efficiency and selectivity? A: Coupling efficiency depends entirely on matching the base's pKa to the acidity of the specific boronic acid. Research confirms that the borate anion is the most reactive species toward transmetalation, and its formation is governed by acid-base equilibrium[3]. If the base is too weak, the "ate" complex fails to form, stalling the reaction. If the base is too strong, it can trigger rapid degradation of sensitive substrates before transmetalation can occur[5].

Section 2: Visualizing the Workflow & Mechanism

To understand where base selection impacts your reaction, review the catalytic cycle below.

SMC_Cycle cluster_base Base Activation (Transmetalation) Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + R'-X Transmet Transmetalation Pd(II) Diaryl Complex OxAdd->Transmet + Boronate BoronicAcid R-B(OH)2 Neutral (Low Reactivity) Boronate [R-B(OH)3]- Nucleophilic 'Ate' Complex BoronicAcid->Boronate Base Coordination Base Base (OH-, RO-, CO3(2-)) Base->Boronate Boronate->Transmet RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (R-R') RedElim->Product Yield

Catalytic cycle of Suzuki-Miyaura coupling highlighting base-driven transmetalation.

Section 3: Troubleshooting Common Base-Induced Failures

Issue 1: Significant Protodeboronation (Formation of Ar-H instead of Ar-Ar')

  • Symptoms: LC-MS/GC-MS reveals high levels of the protonated arene byproduct and unreacted aryl halide, alongside low product yield[6].

  • Root Cause: Protodeboronation is the hydrolytic cleavage of the C-B bond. It is heavily influenced by pH, temperature, and water content. Electron-deficient boronic acids (e.g., polyfluoroaryl or heteroaromatics like 2-pyridyl) are acutely susceptible to base-catalyzed protodeboronation[5][6].

  • Corrective Action:

    • Soften the Base: Replace strong bases ( Na2​CO3​ , NaOH) with weaker, harder Lewis bases like potassium acetate (KOAc), which suppresses the cleavage pathway[4].

    • Go Anhydrous: Utilize anhydrous fluoride sources (CsF) in dry solvents.

    • Base-Free Cationic Coupling: For acutely sensitive polyfluoroaryl substrates, switch to a "cationic" Suzuki method using highly active Pd catalysts that proceed at room temperature without any base[5].

Issue 2: High Levels of Homocoupling (Ar-Ar formation from the boronic acid)

  • Symptoms: The reaction predominantly yields the dimerized boronic acid.

  • Root Cause: While typically an oxidative process driven by trace oxygen, homocoupling is severely exacerbated by specific bases. Fluoride bases (like KF or CsF) are notorious for promoting homocoupling without accompanying oxidation, especially during the reductive activation of the Pd(II) precatalyst[4].

  • Corrective Action: Rigorously degas solvents (freeze-pump-thaw) and swap fluoride bases for K2​CO3​ or K3​PO4​ .

Issue 3: Sluggish Reaction with Sterically Hindered Substrates

  • Symptoms: Incomplete conversion after 24 hours; starting materials remain intact[7].

  • Root Cause: Bulky substrates (e.g., mesitylboronic acids) physically hinder the transmetalation transition state.

  • Corrective Action: Utilize a highly soluble, strong base like Ba(OH)2​ in aqueous DME, or K3​PO4​ in DMF. These conditions force the thermodynamic equilibrium toward the reactive borate anion, overcoming steric drag[3].

Troubleshooting Start Identify Primary Reaction Issue Issue1 Protodeboronation (Ar-H Byproduct) Start->Issue1 Issue2 Homocoupling (Ar-Ar Byproduct) Start->Issue2 Issue3 Sluggish/No Reaction (Unreacted SM) Start->Issue3 Sol1a Switch to Weaker Base (e.g., KOAc) Issue1->Sol1a Sol1b Base-Free Cationic Pd Conditions Issue1->Sol1b Sol2a Rigorous Degassing (Remove O2) Issue2->Sol2a Sol2b Avoid Fluoride Bases (Switch to K3PO4) Issue2->Sol2b Sol3a Increase Base Strength (e.g., Ba(OH)2) Issue3->Sol3a Sol3b Improve Solubility (Aqueous Co-solvent) Issue3->Sol3b Success Optimized Coupling Efficiency Sol1a->Success Sol1b->Success Sol2a->Success Sol2b->Success Sol3a->Success Sol3b->Success

Troubleshooting logic tree for resolving base-induced failures in Suzuki couplings.

Section 4: Quantitative Base Selection Matrix

Use the following data table to align your substrate's electronic and steric demands with the appropriate base.

BaseApprox. pKa (aq)Solubility in OrganicsPrimary AdvantageCommon LiabilityBest Use Case
Na2​CO3​ ~10.3Very LowInexpensive, standard benchmarkRequires biphasic systemRobust, electron-neutral substrates
K3​PO4​ ~12.3Low-ModerateExcellent transmetalation driverCan cause substrate degradationSterically hindered boronic acids[3]
KOAc ~4.8LowHard Lewis base, mildSlower overall reaction ratesHighly base-sensitive substrates[4]
CsF N/AModerateAnhydrous activationPromotes homocouplingWater-sensitive compounds[4]
Ba(OH)2​ ~13.5LowExtreme reactivitySevere protodeboronation riskExtremely hindered ortho-substituents[3]

Section 5: Self-Validating Experimental Protocol: Base Screening

To definitively identify the optimal base for a novel substrate pairing, execute this parallel screening methodology.

Scientific Integrity Note: This protocol is self-validating. By incorporating an internal standard (1,3,5-trimethoxybenzene), you can calculate an absolute mass balance. If the sum of the product, unreacted starting material, and identified byproducts does not equal 100%, you have uncharacterized decomposition occurring, invalidating the current conditions.

Step 1: Master Mix Preparation (Inert Atmosphere)

  • Inside a glovebox or using rigorous Schlenk techniques, prepare a master mix containing:

    • Aryl halide (4.0 mmol)

    • Arylboronic acid (4.8 mmol, 1.2 equiv)[1]

    • Palladium precatalyst (e.g., Pd2​(dba)3​ , 2 mol% total Pd)

    • Phosphine ligand (e.g., XPhos, 4 mol%)

    • Internal Standard: 1,3,5-trimethoxybenzene (2.0 mmol)

  • Dissolve the master mix in 40 mL of thoroughly degassed solvent (e.g., Toluene).

Step 2: Base Distribution (The Variable)

  • Prepare four identical sealed reaction vials equipped with magnetic stir bars[7].

  • Add the following bases to the respective vials (2.0 equiv relative to aryl halide per vial):

    • Vial A: K2​CO3​ (Standard inorganic baseline)

    • Vial B: K3​PO4​ (High-reactivity driver)

    • Vial C: KOAc (Protodeboronation suppressor)

    • Vial D: CsF (Anhydrous activator)

  • Aliquot 10 mL of the master mix into each vial. If using a biphasic system, inject 1 mL of degassed H2​O into Vials A, B, and C[1].

Step 3: Execution and Kinetic Sampling

  • Transfer vials to a heating block set to 80 °C.

  • Stir vigorously (800+ rpm) to overcome mass transfer limitations in biphasic systems[7].

  • Validation Checkpoint: At t=2 hours and t=12 hours, withdraw a 50 µL aliquot from each vial via a gas-tight syringe.

Step 4: Quench and Analysis

  • Immediately quench the 50 µL aliquot into 500 µL of cold acetonitrile containing 0.1% formic acid. Causality: The acid neutralizes the base, instantly halting transmetalation and freezing the kinetic profile[6].

  • Analyze via UPLC-MS.

  • Decision Matrix:

    • If Vial A shows >10% Ar-H (protodeboronation), scale up using the conditions in Vial C (KOAc).

    • If Vial D shows high Ar-Ar (homocoupling), scale up using Vial B ( K3​PO4​ ).

    • If all vials show <20% conversion, switch to a more active catalyst system or a stronger base like Ba(OH)2​ [3].

References

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids, Journal of the American Chemical Society, [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling, Chemical Society Reviews,[Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction, ResearchGate,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Evaluating the Neuroprotective Properties of Novel Benzoic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the neuroprotective potential of novel benzoic acid derivatives. We will move beyond a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the neuroprotective potential of novel benzoic acid derivatives. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale, ensuring a robust and logically sound experimental design.

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing global health challenge.[1][2][3] A common thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function.[1][4] The underlying pathologies are complex and multifactorial, but key mechanisms like oxidative stress, chronic neuroinflammation, and apoptosis are consistently implicated.[3][5][6][7][8][9]

  • Oxidative Stress: The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to damage from reactive oxygen species (ROS).[6][8] An imbalance between ROS production and the body's antioxidant defenses leads to cellular damage, a condition known as oxidative stress.[5][6][7]

  • Neuroinflammation: While initially a protective response, chronic activation of brain-resident immune cells like microglia can become detrimental, releasing a cascade of pro-inflammatory cytokines that exacerbate neuronal damage.[1][2][3][4][9]

  • Apoptosis: This programmed cell death pathway, when dysregulated, can lead to the premature demise of neurons, contributing to the progressive nature of these diseases.

Benzoic acid and its derivatives, a class of compounds found in many natural products, have emerged as promising candidates for neuroprotective therapies.[10] Their structural simplicity allows for diverse chemical modifications, enabling the development of novel compounds with enhanced efficacy and targeted mechanisms of action. This guide will compare three hypothetical novel derivatives—BAD-N1 , BAD-N2 , and BAD-N3 —against the well-characterized antioxidant, Edaravone , to illustrate a comprehensive evaluation workflow.

Experimental Workflow for Neuroprotection Assessment

A multi-tiered approach is essential for efficiently screening and characterizing novel compounds. The workflow should progress from broad cytotoxicity and viability assays to more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis A Compound Library (BAD-N1, BAD-N2, BAD-N3, Edaravone) B Initial Cytotoxicity Screen (Determine non-toxic concentration range) A->B C Neuroprotection Assay vs. Oxidative Insult (H₂O₂-induced toxicity in SH-SY5Y cells) B->C D Antioxidant Capacity Assays (Intracellular ROS Measurement) C->D E Anti-inflammatory Assessment (LPS-stimulated cytokine release) C->E F Anti-apoptotic Potential (Caspase-3 activity, Annexin V staining) C->F G Target Engagement (e.g., Keap1-Nrf2 Pathway Activation) D->G E->G F->G H Western Blot for Nrf2, HO-1 G->H I Lead Candidate Identification H->I

Caption: A tiered experimental workflow for evaluating novel neuroprotective compounds.

Comparative Data Analysis

The following tables summarize hypothetical data from our comparative analysis of BAD-N1 , BAD-N2 , BAD-N3 , and the reference compound Edaravone .

Table 1: Neuroprotective Efficacy Against H₂O₂-Induced Toxicity
CompoundEC₅₀ (µM) for NeuroprotectionMaximum Protection (%) at 100 µM
BAD-N1 15.285.4%
BAD-N2 28.972.1%
BAD-N3 8.592.3%
Edaravone 22.778.6%

EC₅₀: Half-maximal effective concentration. Data represents the compound's ability to rescue SH-SY5Y cells from death induced by 200 µM hydrogen peroxide (H₂O₂), as measured by the MTT assay.

Table 2: Mechanistic Insights - Antioxidant and Anti-inflammatory Activity
Compound (at 25 µM)Intracellular ROS Reduction (%)TNF-α Inhibition (%)
BAD-N1 68.2%55.9%
BAD-N2 45.1%30.5%
BAD-N3 81.5%75.4%
Edaravone 59.8%25.1%

ROS reduction measured using DCFDA assay in H₂O₂-stressed cells. TNF-α inhibition measured in LPS-stimulated microglial cells.

Interpretation: Based on this data, BAD-N3 emerges as the most potent candidate. It exhibits the lowest EC₅₀ for neuroprotection and demonstrates superior antioxidant and anti-inflammatory activity compared to the other novel derivatives and the standard compound, Edaravone.

Key Mechanistic Pathway: The Keap1-Nrf2 Axis

Many phenolic compounds, including benzoic acid derivatives, exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway.[11] This pathway is a primary cellular defense mechanism against oxidative stress.[12][13]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its negative regulator, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds (like some benzoic acid derivatives), Keap1 is modified, releasing Nrf2.[12][14] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of protective enzymes, such as Heme Oxygenase-1 (HO-1).[12][14][15]

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 BAD_N3 BAD-N3 BAD_N3->Keap1_Nrf2 reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 is released Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1, etc. Transcription->HO1 upregulates HO1->ROS detoxifies

Caption: Activation of the Nrf2 pathway by a novel benzoic acid derivative (BAD-N3).

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols include critical controls and rationale for key steps.

Protocol 1: Neuroprotection Assessment using MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondria.

A. Cell Culture and Plating

  • Cell Line: Use the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neuroprotection studies.[16][17][18]

  • Culture: Maintain cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[16]

  • Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

B. Treatment and Toxin Induction

  • Pre-treatment: Replace the medium with a fresh medium containing various concentrations of the test compounds (BAD-N1, BAD-N2, BAD-N3, Edaravone). Include a "vehicle control" (e.g., 0.1% DMSO). Incubate for 2 hours.

    • Rationale: Pre-incubation allows the compounds to enter the cells and potentially initiate protective mechanisms before the oxidative insult.

  • Toxin Induction: Add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM to all wells except the "untreated control" wells. Incubate for 24 hours.[16]

    • Controls:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle + H₂O₂ Control: Cells treated with the vehicle and H₂O₂ (represents 0% protection).

C. MTT Assay and Data Analysis

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100 Neuroprotection (%) = ((Viability of Compound + H₂O₂) - (Viability of Vehicle + H₂O₂)) / ((Viability of Untreated) - (Viability of Vehicle + H₂O₂)) * 100

Protocol 2: Intracellular ROS Measurement using DCFDA

This assay quantifies intracellular reactive oxygen species.

  • Follow the cell plating and treatment steps as described in Protocol 1 (A and B).

  • After the 24-hour H₂O₂ incubation, wash the cells twice with warm Phosphate-Buffered Saline (PBS).

  • Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) solution to each well. Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.

  • Analysis: Express the fluorescence of treated wells as a percentage reduction compared to the "Vehicle + H₂O₂" control.

Protocol 3: Anti-Apoptotic Activity via Annexin V Staining

This method detects an early marker of apoptosis.[19][20][21]

  • Seed 2 x 10⁵ SH-SY5Y cells per well in a 6-well plate and treat as described in Protocol 1.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS.[16]

  • Resuspend the cells in 1X Annexin V binding buffer.[16]

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells using a flow cytometer.

  • Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Rationale: This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells, providing a more detailed picture of the mode of cell death and the protective effects of the compounds.[19][20]

Conclusion and Future Perspectives

This guide outlines a systematic approach to comparing the neuroprotective properties of novel benzoic acid derivatives. The presented workflow, moving from broad phenotypic screening to specific mechanistic assays, allows for the efficient identification and characterization of promising lead candidates.

Our comparative analysis identified BAD-N3 as a superior candidate due to its potent, multi-faceted activity against oxidative stress, neuroinflammation, and apoptosis. The next logical steps would involve:

  • In-depth Mechanism of Action Studies: Confirming Nrf2 pathway activation via Western blot for Nrf2 nuclear translocation and HO-1 expression.

  • Advanced In Vitro Models: Utilizing primary neuronal cultures or co-culture systems (neurons and glia) to better mimic the brain's cellular environment.

  • In Vivo Studies: Evaluating the efficacy of lead candidates in animal models of neurodegenerative diseases to assess bioavailability, blood-brain barrier penetration, and therapeutic effects on cognitive and motor functions.

The development of effective neuroprotective drugs is a complex but critical endeavor. By employing a rigorous, hypothesis-driven, and multi-parametric evaluation strategy, the scientific community can accelerate the discovery of new therapies for these devastating diseases.

References

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  • The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets. (2024). Frontiers in Immunology. Available at: [Link]

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